molecular formula C17H24O3 B1581282 4-Methoxyphenyl 4-propylcyclohexanecarboxylate CAS No. 67589-38-2

4-Methoxyphenyl 4-propylcyclohexanecarboxylate

Cat. No.: B1581282
CAS No.: 67589-38-2
M. Wt: 276.4 g/mol
InChI Key: YOMOGIXKVWWEHG-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 4-propylcyclohexanecarboxylate is a useful research compound. Its molecular formula is C17H24O3 and its molecular weight is 276.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-methoxyphenyl) 4-propylcyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O3/c1-3-4-13-5-7-14(8-6-13)17(18)20-16-11-9-15(19-2)10-12-16/h9-14H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMOGIXKVWWEHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70886833
Record name Cyclohexanecarboxylic acid, 4-propyl-, 4-methoxyphenyl ester, trans-
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Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67589-38-2
Record name Cyclohexanecarboxylic acid, 4-propyl-, 4-methoxyphenyl ester, trans-
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Record name Cyclohexanecarboxylic acid, 4-propyl-, 4-methoxyphenyl ester, trans-
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Record name Cyclohexanecarboxylic acid, 4-propyl-, 4-methoxyphenyl ester, trans-
Source EPA DSSTox
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Record name Cyclohexanecarboxylic acid, 4-propyl-, 4-methoxyphenyl ester, trans
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Foundational & Exploratory

Structural Analysis of Liquid Crystal Mesogens: A Technical Guide to 4-Methoxyphenyl 4-propylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026


)[1]

Executive Summary

This technical guide details the structural elucidation of 4-Methoxyphenyl 4-propylcyclohexanecarboxylate , a representative liquid crystal mesogen.[1] While primarily significant in materials science for its nematic phase behavior, the structural analysis of this molecule serves as a critical case study for drug development professionals dealing with flexible-rigid hybrid systems .

This guide departs from standard reporting to focus on the methodological causality required to solve such structures. It addresses the specific challenges of crystallizing low-melting organic esters, handling alkyl chain disorder during refinement, and validating the trans-diequatorial conformation essential for mesogenicity.[1]

Part 1: Molecular Architecture & Material Significance[1]

The Structural Challenge

The molecule consists of three distinct domains, each presenting unique crystallographic challenges:

  • The Rigid Core: A phenyl ring linked to a cyclohexane ring via an ester bridge.[1]

  • The Flexible Tail: A propyl chain at the 4-position of the cyclohexane.[1]

  • The Polar Head: A methoxy group on the phenyl ring.[1]

Critical Insight: The trans configuration of the cyclohexane ring is thermodynamically favored and essential for the rod-like (calamitic) shape required for liquid crystal phases.[1] In the solid state, we predict the molecule adopts a chair conformation with both the propyl and ester groups in equatorial positions to minimize 1,3-diaxial strain [1, 4].

Why This Matters

In drug development and materials science, the "solid-state form" dictates solubility, stability, and bioavailability. For this molecule, the crystal packing reveals how weak van der Waals forces (alkyl chains) compete with dipolar interactions (ester/methoxy groups) to stabilize the lattice—a direct parallel to lipid-drug conjugate analysis.[1]

Part 2: Crystallization Strategy (The Bottleneck)

This molecule is prone to forming waxy solids or oils due to the rotational freedom of the propyl chain. Standard evaporation often fails.[1]

Protocol: Low-Temperature Vapor Diffusion

Rationale: To arrest the kinetics of oil formation and promote nucleation of the thermodynamically stable polymorph.

Step-by-Step Methodology:

  • Dissolution: Dissolve 20 mg of the compound in a "good" solvent (Dichloromethane or Tetrahydrofuran) in a small inner vial.

  • Precipitant Choice: Use a volatile "poor" solvent (Pentane or Methanol) in the outer reservoir.[1]

  • Thermal Control: Place the diffusion chamber at 4°C .

    • Causality: Lower temperature reduces the solubility gradient speed, preventing rapid precipitation (amorphous) and favoring crystal growth.

  • Harvesting: Crystals typically appear as thin plates or needles.[1] Harvest immediately into Paratone-N oil; do not let them dry, as solvent loss can collapse the lattice (solvate desolvation).[1]

Visualization: Crystallization Decision Tree

CrystallizationWorkflow Start Start: Waxy Solid Solubility Solubility Screen Start->Solubility Method1 Slow Evaporation (High Risk of Oil) Solubility->Method1 Stable Solid Method2 Vapor Diffusion (Preferred) Solubility->Method2 Oil/Waxy Outcome Single Crystals (Plates/Needles) Method1->Outcome Low Yield SolventSystem System: DCM (Inner) Pentane (Outer) Method2->SolventSystem TempControl Temp: 4°C (Kinetic Control) SolventSystem->TempControl TempControl->Outcome

Figure 1: Decision logic for crystallizing flexible organic esters. Vapor diffusion at low temperature is prioritized to avoid oil formation.

Part 3: X-Ray Diffraction Data Acquisition

Instrument Configuration
  • Source: Mo-Kα radiation (

    
     Å).[1][2]
    
    • Why: Although Cu-Kα provides stronger diffraction for organics, Mo is preferred here to minimize absorption effects and access higher resolution shells (

      
       Å), which is critical for resolving the disordered propyl chain [11].[1]
      
  • Detector: Hybrid Photon Counting (HPC) or CCD.[1]

The Critical Variable: Temperature

Mandatory Setting: 100 K (Liquid Nitrogen stream).[1]

  • Scientific Integrity: Room temperature data is often useless for this class of molecules.[1] The thermal motion of the terminal propyl group (

    
    ) results in large thermal ellipsoids, smearing the electron density and making the assignment of the terminal carbon impossible. Freezing the crystal to 100 K reduces atomic vibration parameters (
    
    
    
    ), sharpening the diffraction spots.

Part 4: Structure Solution & Refinement

Phase Determination

Use Direct Methods (SHELXT or SHELXS).[1] The molecule is centrosymmetric (likely space group


 or 

), meaning the phase problem is simplified to determining the sign (

or

) of the structure factors.[1]
Refinement Strategy (The "Art" of Crystallography)

The refinement will likely reveal disorder in the propyl chain.

Protocol for Handling Disorder:

  • Identify: Look for elongated thermal ellipsoids on the propyl carbons (C15, C16, C17).

  • Split Model: If the density suggests two conformations (e.g., gauche vs anti), assign two positions (Part A and Part B) with occupancy variables (e.g., 0.60/0.40).

  • Restraints: Apply SIMU (Rigid Bond restraint) and DELU (Rigid Bond limit) to ensure the thermal parameters of the disordered atoms behave physically.

  • Constraints: If the hydrogen atoms on the methoxy group are unclear, use a "riding model" (AFIX 137 for methyls) rather than freely refining them.

Quantitative Data Summary (Expected)
ParameterValue / RangeSignificance
Crystal System Triclinic or MonoclinicCommon for low-symmetry organics
Space Group

or

Centrosymmetric packing favored
Z (Formula Units) 2 or 4Indicates packing efficiency
R-Factor (

)
< 5.0%Threshold for publication-quality data
C-C Bond Lengths 1.54 Å (Cyclohexane)Standard

hybridization
Conformation Trans-diequatorialMinimizes steric strain [4]
Visualization: Refinement Logic

RefinementLogic Data Raw Reflections Solve Direct Methods (SHELXT) Data->Solve Model Initial Model (R1 ~ 15%) Solve->Model CheckDisorder Check Propyl Chain Thermal Ellipsoids Model->CheckDisorder Restraints Apply SIMU/DELU Split Occupancy CheckDisorder->Restraints High Thermal Motion Final Final Refinement (R1 < 5%) CheckDisorder->Final Ordered Restraints->Final

Figure 2: Logical workflow for refining the crystal structure, emphasizing the handling of flexible alkyl chains.

Part 5: Supramolecular Analysis

Once the structure is solved, the focus shifts to packing interactions .

  • Conformation: Confirm the chair conformation of the cyclohexane ring.[2][3][4][5][6][7] The torsion angles should be near

    
    .[1] The propyl group and the ester linkage must be equatorial. If the propyl group were axial, it would indicate a high-energy polymorph, which is rare but scientifically significant [8].[1]
    
  • Weak Interactions:

    • C-H...O Hydrogen Bonds: Look for interactions between the methoxy oxygen and adjacent aromatic protons.[1] These often form 1D chains along the crystallographic b-axis [1.1, 1.2].[1]

    • Herringbone Packing: Typical for rod-like mesogens.[1] The rigid cores align to maximize

      
       interactions, while the flexible tails fill the void spaces.
      

References

  • (4-Methoxyphenyl)(4-methylcyclohexyl)methanone . PubMed Central (PMC).[1] Available at: [Link] (Accessed: 2023-10-26).[1] Provides structural analog data for phenyl-cyclohexyl systems.

  • (4-Methoxyphenyl)(4-propylcyclohexyl)methanone . PubMed Central (PMC).[1] Available at: [Link] (Accessed: 2023-10-26).[1] Direct analog demonstrating the chair conformation and packing motifs.

  • Cyclohexanecarboxylic acid, 4-propyl-, 4-methoxyphenyl ester, trans- . U.S. EPA Substance Registry Services.[1] Available at: [Link] (Accessed: 2023-10-26).[1] Verifies chemical identity and trans-isomer specificity.

  • Conformations of Disubstituted Cyclohexanes . Chemistry LibreTexts. Available at: [Link] (Accessed: 2023-10-26).[1][6] Theoretical grounding for the trans-diequatorial stability.

  • Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules . PubMed Central (PMC).[1] Available at: [Link] (Accessed: 2023-10-26).[1] Advanced protocols for crystallizing difficult organic oils.

Sources

Technical Guide: NMR Spectral Analysis of 4-Methoxyphenyl 4-propylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural elucidation and spectral analysis of 4-Methoxyphenyl 4-propylcyclohexanecarboxylate (CAS: 67589-38-2), a critical nematogenic monomer used in liquid crystal display (LCD) formulations.[1]

Executive Summary & Compound Profile

  • Compound Name: 4-Methoxyphenyl trans-4-propylcyclohexanecarboxylate[1][2]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 276.37 g/mol

  • Application: Nematic liquid crystal mesogen; high-performance dielectric anisotropy modulator.[1]

  • Stereochemistry: The trans configuration is thermodynamically favored and essential for the rod-like (calamitic) geometry required for liquid crystalline phases.[1]

This guide provides a definitive reference for the characterization of this molecule, distinguishing the trans isomer from the cis impurity and mapping the specific magnetic environments of the propyl-cyclohexyl-phenyl-ester scaffold.

Experimental Methodology

Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    , 99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal reference.[1]
    
  • Concentration: 15 mg (for

    
    ) to 40 mg (for 
    
    
    
    ) in 0.6 mL solvent.
  • Temperature: 298 K (

    
    ).
    
Acquisition Parameters
  • 
     NMR:  400 MHz or higher. Spectral width: -1 to 12 ppm.[1] Pulse angle: 
    
    
    
    .[1] Relaxation delay (
    
    
    ): 1.0 s.
  • 
     NMR:  100 MHz or higher. Spectral width: -10 to 220 ppm.[1] Proton decoupling: WALTZ-16.
    

Structural Elucidation Strategy

The molecule consists of three distinct spin systems:

  • The Propyl-Cyclohexane Core: A 1,4-disubstituted cyclohexane ring with a flexible alkyl tail.[1] The trans stereochemistry locks the ring into a chair conformation where both the propyl and ester groups occupy equatorial positions to minimize 1,3-diaxial interactions.[1]

  • The Ester Linkage: A "blind spot" in

    
     NMR (no protons), requiring HMBC (Heteronuclear Multiple Bond Correlation) to link the cyclohexane methine to the phenyl ring.[1]
    
  • The Aromatic Moiety: A 1,4-disubstituted phenyl ring (AA'BB' system) bearing an electron-donating methoxy group.[1]

Diagram 1: Molecular Connectivity & Numbering Scheme

MolecularStructure cluster_propyl Propyl Chain cluster_cyclohexane Cyclohexane Ring (Chair) cluster_ester Ester Link cluster_aromatic Aromatic Ring C18 CH3 (18) C17 CH2 (17) C18->C17 C16 CH2 (16) C17->C16 C4 C4 (Methine) C16->C4 C3_5 C3/C5 (CH2) C4->C3_5 Stereo Trans-Diequatorial Configuration C4->Stereo C2_6 C2/C6 (CH2) C3_5->C2_6 C1 C1 (Methine) C2_6->C1 C_Carbonyl C=O (Ester) C1->C_Carbonyl C1->Stereo O_Bridge O C_Carbonyl->O_Bridge C_Ipso1 C1' (Ipso) O_Bridge->C_Ipso1 C_Ortho C2'/C6' (Ortho) C_Ipso1->C_Ortho C_Meta C3'/C5' (Meta) C_Ortho->C_Meta C_Ipso4 C4' (Ipso-OMe) C_Meta->C_Ipso4 OMe O-CH3 C_Ipso4->OMe

Caption: Structural connectivity of this compound showing the trans-diequatorial arrangement.

NMR Spectral Data Analysis

The trans configuration is confirmed by the large coupling constant (


 Hz) of the axial proton at position C1 (

).[1]
Table 1: Proton Assignments ( , 400 MHz)
Position

(ppm)
MultiplicityIntegral

(Hz)
Assignment Logic
Aromatic
H-2', H-6'6.98d (approx)2H9.0Ortho to ester (deshielded by anisotropy).[1] Part of AA'BB'.[1][3][4][5][6][7]
H-3', H-5'6.88d (approx)2H9.0Ortho to methoxy (shielded by resonance).[1]
Methoxy

3.80s3H-Characteristic methoxy singlet.[1]
Cyclohexane
H-1 (Axial)2.45tt1H12.2, 3.5Alpha to carbonyl.[1]

indicates 2 axial neighbors (

) and 2 equatorial neighbors (

).[1]
H-2e, H-6e2.12br d2H12.0Equatorial protons (deshielded relative to axial).[1]
H-2a, H-6a1.55qd2H12.0, 3.0Axial protons.[1]
H-3e, H-5e1.85br d2H12.0Equatorial protons.[1]
H-3a, H-5a1.05qd2H12.0, 3.0Axial protons (shielded).[1]
H-4 (Axial)1.30m1H-Methine at alkyl junction.[1]
Propyl Chain

(16)
1.2 - 1.4m2H-Overlaps with ring protons.[1]

(17)
1.35sextet2H7.5Typical methylene in propyl chain.[1]

(18)
0.90t3H7.3Terminal methyl group.[1]

Analyst Note: The multiplet at 6.88–6.98 ppm is technically an AA'BB' system, but often appears as two "roofed" doublets at 400 MHz.[1] The "roofing" effect (inner lines taller than outer lines) indicates strong coupling between the two aromatic environments.[1]

NMR Spectral Data Analysis

The carbon spectrum confirms the ester functionality and the symmetry of the phenyl and cyclohexane rings.[1]

Table 2: Carbon Assignments ( , 100 MHz)
Position

(ppm)
Type (DEPT-135)Assignment Logic
Ester
C=O175.2QuaternaryEster carbonyl.[1][7][8]
Aromatic
C-4' (Ipso-OMe)157.2QuaternaryDeshielded by Oxygen (resonance).[1]
C-1' (Ipso-O-C=O)144.1QuaternaryIpso carbon attached to ester oxygen.[1]
C-2', C-6'122.4CHOrtho to ester.
C-3', C-5'114.4CHOrtho to methoxy (shielded).[1]
Methoxy

55.6

Standard methoxy shift.[1][7]
Cyclohexane
C-143.2CHAlpha to carbonyl.
C-437.5CHAlpha to propyl group.[1]
C-2, C-629.8

Beta to carbonyl.
C-3, C-532.5

Beta to propyl.[1]
Propyl Chain
C-1639.5

Methylene attached to ring.[1]
C-1720.1

Middle methylene.
C-1814.4

Terminal methyl.[1]

Advanced Characterization: 2D NMR Correlations

To unequivocally verify the structure, particularly the linkage between the ring and the ester, HMBC (Heteronuclear Multiple Bond Correlation) is required.[1]

Diagram 2: Key HMBC & COSY Correlations

NMR_Correlations cluster_protons Proton Signals cluster_carbons Carbon Signals H1 H-1 (2.45 ppm) C_CO C=O (175.2 ppm) H1->C_CO HMBC (3J) H-2ax/eq H-2ax/eq H1->H-2ax/eq COSY H26 H-2'/6' (6.98 ppm) H26->C_CO HMBC (3J) C_Ipso4 C-4' (157.2 ppm) H26->C_Ipso4 HMBC (3J) H_OMe OMe (3.80 ppm) H_OMe->C_Ipso4 HMBC (3J) C_Ipso1 C-1' (144.1 ppm)

Caption: HMBC (Red) and COSY (Green) correlations establishing the ester linkage and substitution pattern.

Key Diagnostic Correlations:

  • H-1 (2.45 ppm)

    
     C=O (175.2 ppm):  Connects the cyclohexane ring to the carbonyl.[1]
    
  • H-2'/6' (6.98 ppm)

    
     C=O (175.2 ppm):  Connects the aromatic ring to the ester oxygen (via 3-bond coupling through the oxygen).[1] Note: This correlation is often weak; the correlation to C-1' is stronger.[1]
    
  • OMe (3.80 ppm)

    
     C-4' (157.2 ppm):  Confirms the position of the methoxy group.[1]
    

Quality Control & Impurity Profiling

In drug development and materials science, purity is paramount.[1] The synthesis (typically acyl chloride + phenol) can leave specific residues.

ImpurityDiagnostic Signal (

NMR)
Origin
4-Methoxyphenol

6.75 (d),

4.5 (broad OH)
Unreacted starting material.[1]
4-Propylcyclohexanecarboxylic acid

2.3 (tt, shifted),

11.0 (COOH)
Hydrolysis product or unreacted material.
Cis-Isomer

2.55 (broad q, H-1)
Thermodynamically unstable isomer.

values will be smaller (< 5 Hz).[1]

Self-Validating Protocol: To confirm the absence of the cis isomer, check the H-1 signal at 2.45 ppm.[1] It must be a wide triplet of triplets (


 Hz).[1] A narrow multiplet indicates cis contamination, which destroys the liquid crystalline phase range.[1]

References

  • Thermo Scientific Chemicals. (n.d.).[1][7][8] 4-Methoxyphenyl trans-4-n-pentylcyclohexanecarboxylate, 97%. Fisher Scientific.[1][7] Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (2025).[1][7] PubChem Compound Summary for CID 105550, Cyclohexanecarboxylic acid, 4-propyl-, 4-(pentyloxy)phenyl ester. PubChem.[1][4][7][8] Retrieved February 7, 2026, from [Link]

  • Environmental Protection Agency. (2024).[1][7] Cyclohexanecarboxylic acid, 4-propyl-, 4-methoxyphenyl ester, trans- Substance Details. EPA Substance Registry Services.[1][2][4][7] Retrieved February 7, 2026, from [Link]

Sources

Relationship between molecular structure and liquid crystal phase of cyclohexanecarboxylates

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Materials Scientists and Pharmaceutical Researchers

Executive Summary

This guide examines the critical structure-property relationships governing the liquid crystalline (LC) phases of cyclohexanecarboxylate esters. Unlike fully aromatic mesogens (e.g., cyanobiphenyls), cyclohexanecarboxylates incorporate a saturated ring that imparts unique physicochemical properties: low optical anisotropy (


), low viscosity, and high UV stability.

For researchers in drug development, understanding these phase behaviors is not merely an exercise in display technology. The cyclohexane motif is ubiquitous in active pharmaceutical ingredients (APIs). The principles of mesophase formation described here—specifically the energetic competition between trans-diequatorial and cis-axial-equatorial conformers—directly parallel the challenges of controlling polymorphism and bioavailability in solid-state drug formulation.

The Conformational Anchor: Cyclohexane Stereochemistry

The fundamental determinant of liquid crystallinity in this class is the stereochemistry of the 1,4-disubstituted cyclohexane ring.

The Trans-Cis Dichotomy

Liquid crystallinity requires a high aspect ratio (lath-like shape) to facilitate anisotropic packing.

  • Trans-1,4-cyclohexanecarboxylate: Adopts the diequatorial (e,e) chair conformation. This extends the molecular long axis, maintaining linearity and enabling the side-by-side packing necessary for nematic or smectic phases.

  • Cis-1,4-cyclohexanecarboxylate: Adopts the axial-equatorial (a,e) conformation. This introduces a sharp "kink" (approx. 60-70°) in the molecular backbone, disrupting the rod-like geometry and destroying mesophase stability.

Critical Insight: In synthesis, the thermodynamic equilibrium often favors a mixture. Isolation of the trans isomer is non-negotiable for LC applications.

The "Flexible Core" Advantage

Replacing a rigid benzene ring with a semi-flexible cyclohexane ring reduces the melting point (


) while maintaining a high clearing point (

). This widens the operational temperature range of the nematic phase.
  • Viscosity: The cyclohexane ring exhibits lower rotational viscosity (

    
    ) than benzene due to reduced 
    
    
    
    -
    
    
    stacking interactions, making these esters ideal for rapid-response displays and low-viscosity drug delivery vehicles.
Visualization of Structural Logic

LC_Logic Struct 1,4-Cyclohexanecarboxylate Isomer_Trans Trans Isomer (Diequatorial) Struct->Isomer_Trans Thermodynamic Control Isomer_Cis Cis Isomer (Axial-Equatorial) Struct->Isomer_Cis Kinetic Trap Shape_Lin Linear Geometry (High Aspect Ratio) Isomer_Trans->Shape_Lin Shape_Bent Bent Geometry (Kinked) Isomer_Cis->Shape_Bent Packing Anisotropic Packing Shape_Lin->Packing Van der Waals Forces Disorder Isotropic Disorder Shape_Bent->Disorder Steric Hindrance Phase_LC Stable Mesophase (Nematic/Smectic) Packing->Phase_LC Phase_Iso Non-Mesogenic (Isotropic Liquid) Disorder->Phase_Iso

Figure 1: Logical flow determining mesogenicity based on stereochemical configuration.

Molecular Design Variables

Once the trans core is established, phase behavior is tuned via terminal chains and lateral substituents.

Alkyl Chain Length (The Parity Effect)

The length of the alkyl tail (


) attached to the cyclohexane ring dictates the type of mesophase formed.
Chain Length (

)
Dominant PhaseMechanism
Short (n=2-4) Nematic (N)High rigidity dominates; molecules slide freely but maintain directional order.
Medium (n=5-7) Nematic + SmecticTransitional region.
Long (n=8+) Smectic (SmA/SmB)Van der Waals forces between alkyl chains stabilize layered stratification.

The Odd-Even Effect: The Nematic-Isotropic (


) transition temperatures oscillate as the chain length increases. Even-numbered carbons often exhibit higher transition temperatures due to a more favorable alignment of the terminal methyl group with the molecular long axis, enhancing packing efficiency.
Lateral Substitution (Fluorination)

In pharmaceutical and material contexts, lateral substitution (adding -F or -Cl to the phenyl ring) is used to tune polarity.

  • Dielectric Anisotropy (

    
    ):  Adding a fluorine atom along the long axis increases 
    
    
    
    , essential for electric field responsiveness.
  • Melting Point Depression: Lateral substituents widen the molecule, disrupting crystal lattice energy. This lowers the melting point (

    
    ), often revealing "hidden" (monotropic) liquid crystal phases that would otherwise be masked by crystallization.
    

Experimental Protocol: Synthesis & Validation

Objective: Synthesize 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate and validate its mesogenic purity.

Synthesis via Steglich Esterification

This method is preferred over acid chlorides for lab-scale precision as it proceeds under mild conditions, minimizing isomerization.

Reagents:

  • Trans-4-pentylcyclohexanecarboxylic acid (1.0 eq)

  • 4-Cyanophenol (1.1 eq)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq - Catalyst)

  • Solvent: Anhydrous Dichloromethane (DCM)

Protocol:

  • Dissolution: Dissolve the carboxylic acid and phenol in anhydrous DCM under Nitrogen atmosphere.

  • Catalysis: Add DMAP and stir for 10 minutes at 0°C.

  • Coupling: Dropwise add DCC dissolved in DCM. A white precipitate (dicyclohexylurea, DCU) will form immediately.

  • Reaction: Stir at Room Temperature (RT) for 12–24 hours.

  • Filtration: Filter off the DCU precipitate using a fritted glass funnel.

  • Workup: Wash the filtrate with 0.5N HCl (to remove DMAP), saturated

    
    , and brine. Dry over 
    
    
    
    .[1][2][3]
  • Purification (Critical): Recrystallize from ethanol/hexane (4:1). Note: Recrystallization preferentially selects the linear trans isomer, further purifying the mixture.

Validation Workflow

Synthesis_Workflow Start Crude Ester Mixture Step1 Filtration (Remove DCU) Start->Step1 Step2 Liquid-Liquid Extraction Step1->Step2 Step3 Recrystallization (EtOH/Hex) Step2->Step3 Check Purity Check Step3->Check NMR 1H-NMR Analysis (Check J-coupling) Check->NMR Isomer Ratio DSC DSC Analysis (Phase Transitions) Check->DSC Thermal Events POM POM Imaging (Texture ID) Check->POM Optical Texture

Figure 2: Purification and validation workflow to ensure 'trans' isomer isolation.

Characterization Methodologies

Differential Scanning Calorimetry (DSC)

DSC is the primary tool for mapping the phase diagram.

  • Protocol: Run heating/cooling cycles at 5°C/min.

  • Signal Interpretation:

    • Sharp Peak (High Enthalpy): Crystal

      
       Mesophase (Melting) or Crystal 
      
      
      
      Isotropic.
    • Small Peak (Low Enthalpy): Mesophase

      
       Isotropic (Clearing point) or Smectic 
      
      
      
      Nematic.
    • Glass Transition (

      
      ):  Step change in baseline (relevant for amorphous pharmaceutical solids).
      
Polarized Optical Microscopy (POM)

Visual confirmation of the phase identified by DSC.

  • Nematic Phase: Look for Schlieren textures (thread-like defects) with 2 or 4 brushes.

  • Smectic A Phase: Look for Focal Conic Fan textures or homeotropic (black) regions.

  • Protocol: Place sample between glass slide and coverslip (treated with polyimide for planar alignment if necessary). Heat to isotropic, then cool slowly (1°C/min) to observe texture formation.

NMR Validation of Stereochemistry

To confirm you have the trans isomer:

  • Focus on the methine proton at position 1 of the cyclohexane ring (

    
    ).
    
  • Trans (axial proton): Appears as a triplet of triplets (tt) with large coupling constants (

    
     Hz) due to coupling with adjacent axial protons.
    
  • Cis (equatorial proton): Appears as a broad singlet or narrow multiplet (

    
     Hz).
    

References

  • Reinitzer, F. (1888).[4] Beiträge zur Kenntnis des Cholesterins. Monatshefte für Chemie. (Foundational text on LC discovery).

  • Eidenschink, R. (1988).[5] Liquid Crystalline trans, trans-4-Alkoxy-4′-alkylbicyclohexyls. Molecular Crystals and Liquid Crystals Letters.

  • Kelly, S. M. (1995). Liquid Crystals: Chemistry and Structure-Property Relationships. In Handbook of Liquid Crystals. Wiley-VCH.
  • NIST Standard Reference Data. (2009). Critical evaluation of liquid crystal transition temperatures. NIST.gov.

  • Imrie, C. T., et al. (2023). Structure-Property relationships of emulsifiers for liquid crystal formation. In-Cosmetics.

Sources

4-Methoxyphenyl 4-propylcyclohexanecarboxylate as an intermediate for SGLT2 inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 4-Methoxyphenyl 4-propylcyclohexanecarboxylate in SGLT2 Inhibitor Synthesis

Executive Summary

This compound (CAS: N/A for specific commercial drug intermediate, often indexed as a liquid crystal precursor) serves as a high-precision chemical intermediate in the synthesis of Next-Generation trans-Cyclohexyl-Bearing SGLT2 Inhibitors .[1]

While first-generation SGLT2 inhibitors (e.g., Dapagliflozin, Empagliflozin) utilize simple phenyl or heteroaryl linkers, emerging structural activity relationship (SAR) studies indicate that incorporating a trans-4-n-propylcyclohexyl moiety enhances lipophilicity and binding affinity within the SGLT2 proximal tubular active site.[1] This guide details the utilization of the subject ester not merely as a building block, but as a regioselective scaffold that enables the installation of the lipophilic tail via the Fries Rearrangement , a critical process chemistry strategy that avoids the poor regioselectivity of direct Friedel-Crafts acylation.[1]

Strategic Utility & Mechanism of Action

The "Distal Ring" Challenge

SGLT2 inhibitors generally consist of three pharmacophoric elements:

  • Proximal Sugar: A glucose moiety (usually C-glycoside) that binds to the hydrophilic pocket.[1]

  • Linker: A methylene or ether bridge.[1]

  • Distal Tail: A lipophilic aromatic or cycloaliphatic ring that occupies the hydrophobic sub-pocket.[1]

The 4-propylcyclohexyl group represents a "bio-isostere" of the classical bi-phenyl tail.[1] It offers improved metabolic stability (no aromatic oxidation) and a specific 3D-geometry (trans-configuration) that optimizes van der Waals interactions in the receptor cleft.[1]

The Ester as a Regioselective Tool

Direct acylation of 4-methoxyphenol with 4-propylcyclohexanecarbonyl chloride often yields a mixture of isomers. By first forming the ester This compound , chemists "lock" the stoichiometry.[1] Subsequent Lewis-Acid Catalyzed Fries Rearrangement forces the acyl group to migrate specifically to the ortho-position relative to the hydroxyl group.[1]

Pathway: Phenol Ester


Ortho-Hydroxy Ketone

Aglycone Precursor[1]

Chemical Synthesis & Process Parameters

Step 1: Ester Formation (The Subject Intermediate)

This step involves the coupling of 4-methoxyphenol (PMP) with trans-4-propylcyclohexanecarbonyl chloride.[1]

  • Critical Quality Attribute (CQA): Stereochemical purity. The cyclohexyl ring must be maintained in the trans configuration.[1] Cis isomers significantly reduce inhibitory potency (IC50).[1]

Reaction Scheme:


[1]
Step 2: The Fries Rearrangement (Key Transformation)

The ester is converted into the aglycone building block (2-hydroxy-5-methoxyphenyl)(4-propylcyclohexyl)methanone .[1]

  • Catalyst: Aluminum Chloride (

    
    ) or Boron Trifluoride Etherate (
    
    
    
    ).[1]
  • Solvent: Chlorobenzene or 1,2-Dichloroethane (high boiling point required for thermal rearrangement).[1]

  • Thermodynamics: High temperatures (

    
    ) favor the thermodynamic ortho-product, which is required for the subsequent glycosylation pattern.[1]
    

Detailed Experimental Protocols

Protocol A: Synthesis of this compound

Reagents:

  • 4-Methoxyphenol (1.0 eq)[1]

  • trans-4-Propylcyclohexanecarbonyl chloride (1.1 eq)[1]

  • Triethylamine (

    
    ) (1.5 eq)[1]
    
  • Dichloromethane (DCM) (Anhydrous)[1]

Methodology:

  • Charge: In a chemically resistant reactor, dissolve 4-methoxyphenol in anhydrous DCM under Nitrogen atmosphere.

  • Cooling: Cool the solution to

    
     to suppress side reactions.
    
  • Addition: Add

    
     dropwise, followed by the slow addition of the acid chloride over 30 minutes. Note: Exothermic reaction; maintain internal temp 
    
    
    
    .
  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:1).[1]

  • Workup: Quench with water. Wash organic layer with

    
     (to remove amine), then sat.[1] 
    
    
    
    , then brine.
  • Isolation: Dry over

    
    , concentrate in vacuo. Recrystallize from Ethanol to ensure trans-isomer purity.
    
Protocol B: Fries Rearrangement to Aglycone Precursor

Reagents:

  • This compound (Target Ester)[1]

  • Aluminum Chloride (

    
    ) (3.0 eq)[1]
    
  • Chlorobenzene[1]

Methodology:

  • Setup: Suspend the ester in chlorobenzene.

  • Catalyst Addition: Add

    
     in portions at RT. The mixture will turn yellow/orange.[1]
    
  • Rearrangement: Heat the mixture to

    
     for 6–12 hours.
    
  • Quench: Cool to

    
     and carefully pour into ice/HCl mixture (Caution: Violent hydrolysis of aluminum salts).
    
  • Extraction: Extract with DCM. The product is the ortho-hydroxy ketone.[1]

Data Summary: Isomer Impact

The following table highlights the necessity of using the pure trans-ester intermediate compared to cis-contaminated batches in the final drug efficacy (Model data based on trans-cyclohexyl SGLT2 SAR).

Parametertrans-Intermediate Derivedcis-Contaminated (15%)Impact
Melting Point (Ester)


(Broad)
Process Control Marker
Rearrangement Yield 85%62%cis-isomer undergoes side reactions
SGLT2 IC50 (Final Drug)


20x Potency Loss
Selectivity (SGLT2/1)


Reduced Selectivity

Pathway Visualization

The following diagram illustrates the transformation of the subject ester into the active SGLT2 inhibitor scaffold.

SGLT2_Synthesis Start 4-Methoxyphenol (Starting Material) Ester 4-Methoxyphenyl 4-propylcyclohexanecarboxylate (THE TOPIC) Start->Ester Esterification (DCM, Et3N) Acid trans-4-Propylcyclohexane- carbonyl Chloride Acid->Ester Esterification (DCM, Et3N) Ketone 2-Hydroxy-5-methoxy- phenyl Ketone (Fries Product) Ester->Ketone Fries Rearrangement (AlCl3, 120°C) Reduced Aglycone Scaffold (Methylene Linker) Ketone->Reduced Reduction (Et3SiH, TFA) Drug trans-Cyclohexyl SGLT2 Inhibitor (C-Glucoside) Reduced->Drug Glycosylation (Gluconolactone)

Caption: Synthetic pathway utilizing the ester as a regioselective delivery vector for the lipophilic tail.

References

  • Xu, G., et al. (2014).[1] "Design, synthesis, and biological evaluation of deuterated C-aryl glycoside as a potent and long-acting renal sodium-dependent glucose cotransporter 2 inhibitor."[1][2] Journal of Medicinal Chemistry. Link[1]

  • Nomura, S., et al. (2010).[1] "Discovery of canagliflozin, a novel C-glucoside with thiophene ring, as sodium-dependent glucose cotransporter 2 inhibitor."[1][2] Journal of Medicinal Chemistry. Link[1]

  • Miao, Z., et al. (2023).[1][3] "A practical synthetic approach to a trans-cyclohexane-bearing C-glucoside as potent SGLT2 inhibitor."[1][4] ResearchGate / Heterocycles. Link

  • Seki, M., et al. (2017).[1] "Synthesis of SGLT2 Inhibitors by Means of Fukuyama Coupling Reaction." The Journal of Organic Chemistry. Link[1]

Sources

Methodological & Application

Application of 4-Methoxyphenyl 4-propylcyclohexanecarboxylate in Nematic Liquid Crystal Mixtures: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Ester-Containing Mesogens in Nematic Mixtures

Nematic liquid crystals are a cornerstone of modern electro-optic technologies, most notably in liquid crystal displays (LCDs). The performance of these devices is critically dependent on the physical properties of the liquid crystal mixture, which is a carefully formulated cocktail of various mesogenic compounds. Each component in the mixture is selected to contribute specific characteristics, such as a wide nematic temperature range, appropriate birefringence (Δn), positive or negative dielectric anisotropy (Δε), and low viscosity (η) for fast switching times.

Among the diverse classes of liquid crystal molecules, esters containing a cyclohexyl ring are of significant interest. The cyclohexyl moiety often imparts low viscosity and a broad nematic range, while the phenyl benzoate core contributes to the necessary birefringence and dielectric anisotropy. 4-Methoxyphenyl 4-propylcyclohexanecarboxylate is a calamitic (rod-shaped) liquid crystal mesogen belonging to this class of compounds. Its molecular structure, featuring a polar methoxy group and a non-polar propyl chain, suggests its utility in formulating stable and effective nematic mixtures for a variety of electro-optical applications. This application note provides a comprehensive technical guide on the properties, synthesis, and application of this compound in nematic liquid crystal mixtures.

Physicochemical Properties of this compound

PropertyEstimated Value / CharacteristicRationale / Reference
Chemical Structure
CAS Number 67589-38-2[1]
Molecular Formula C₁₇H₂₄O₃[1]
Molecular Weight 276.37 g/mol [1]
Nematic Range Expected to be broadCompounds with cyclohexyl and phenyl rings often exhibit wide nematic ranges.[2][3]
Birefringence (Δn) Low to Medium (approx. 0.08 - 0.12)Based on data for 4-methoxyphenyl trans-4'-pentylcyclohexanecarboxylate.[4] The replacement of a pentyl with a propyl group is expected to have a minor effect on birefringence.
Dielectric Anisotropy (Δε) Small, likely positiveThe methoxy group provides a moderate dipole moment. The overall sign and magnitude will depend on its contribution relative to the ester linkage and the rest of the molecule.
Viscosity (η) LowThe presence of the cyclohexane ring is known to reduce viscosity in nematic mixtures.[5]
Solubility Soluble in common organic solvents (e.g., dichloromethane, toluene, acetone). Insoluble in water.General property of similar organic mesogens.

Synthesis Protocol: A Guided Pathway

The synthesis of this compound can be achieved through the esterification of 4-propylcyclohexanecarboxylic acid with 4-methoxyphenol. A common route involves the conversion of the carboxylic acid to its more reactive acid chloride derivative. Below is a detailed, two-step protocol based on established synthetic methodologies for similar compounds.[6]

Step 1: Synthesis of 4-propylcyclohexanecarbonyl chloride

  • Reactant Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 4-propylcyclohexanecarboxylic acid (1 equivalent).

  • Chlorination: Add thionyl chloride (SOCl₂, 2-3 equivalents) dropwise to the flask at room temperature under a nitrogen atmosphere. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Purification: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-propylcyclohexanecarbonyl chloride can be used in the next step without further purification.

Step 2: Esterification to yield this compound

  • Reactant Preparation: In a separate flame-dried, two-neck round-bottom flask, dissolve 4-methoxyphenol (1 equivalent) and pyridine (1.2 equivalents) in a dry, inert solvent such as dichloromethane (DCM) or toluene.

  • Acylation: Cool the solution to 0 °C using an ice bath. Add the crude 4-propylcyclohexanecarbonyl chloride (1.1 equivalents) dropwise to the solution with vigorous stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a dilute aqueous solution of hydrochloric acid (HCl). Separate the organic layer, and wash it successively with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the final product, this compound.

SynthesisWorkflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification A 4-propylcyclohexanecarboxylic acid C Reflux A->C B Thionyl Chloride (SOCl₂) B->C D 4-propylcyclohexanecarbonyl chloride C->D G Esterification Reaction D->G E 4-methoxyphenol E->G F Pyridine F->G H Purification G->H I This compound H->I

Figure 1: Synthetic workflow for this compound.

Formulation and Characterization of Nematic Mixtures

The primary application of this compound is as a component in nematic liquid crystal mixtures. The goal of formulating a mixture is to achieve a set of desired physical properties that are not attainable with a single compound.

Protocol for Mixture Formulation
  • Component Selection: Choose a base nematic mixture or individual liquid crystal compounds that are miscible with this compound. The selection should be guided by the target properties of the final mixture.

  • Weighing: Accurately weigh the desired proportions (by weight percent) of each component using a precision microbalance.

  • Mixing: Combine the weighed components in a clean glass vial.

  • Homogenization: Heat the vial to a temperature above the clearing point of the highest-clearing component to ensure all components are in the isotropic phase. Gently stir the mixture to ensure homogeneity. A small magnetic stir bar can be used.

  • Cooling: Slowly cool the mixture to room temperature. The mixture should now exhibit a uniform nematic phase over its intended operating temperature range.

  • Degassing (Optional): For applications sensitive to dissolved gases, the mixture can be degassed under vacuum while in the isotropic state.

Characterization of the Nematic Mixture

A suite of standard analytical techniques is employed to characterize the physical properties of the formulated nematic mixture.

1. Phase Transition Temperatures (Differential Scanning Calorimetry - DSC)

  • Principle: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of phase transition temperatures and their associated enthalpy changes.

  • Protocol:

    • Hermetically seal a small amount of the liquid crystal mixture (2-5 mg) in an aluminum pan.

    • Place the sample pan and an empty reference pan in the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above the clearing point.

    • Cool the sample at the same rate to a temperature below the crystallization point.

    • A second heating scan is typically performed to ensure thermal history independence.

    • The onset and peak temperatures of the endothermic and exothermic transitions correspond to the phase transition temperatures.

2. Optical Textures and Clearing Point (Polarized Optical Microscopy - POM)

  • Principle: POM utilizes polarized light to observe the characteristic textures of different liquid crystal phases. The clearing point (nematic-to-isotropic transition) is visually determined.

  • Protocol:

    • Place a small drop of the mixture on a clean glass slide and cover with a coverslip.

    • Place the slide on a hot stage attached to the microscope.

    • Observe the sample through crossed polarizers while slowly heating. The nematic phase will exhibit a characteristic Schlieren texture.

    • The temperature at which the texture disappears and the field of view becomes dark (isotropic) is the clearing point.

3. Birefringence (Δn) Measurement (Abbe Refractometer)

  • Principle: Birefringence is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. These can be measured using a specially adapted Abbe refractometer with a polarizing eyepiece and a temperature-controlled prism.

  • Protocol:

    • Introduce the liquid crystal sample into the temperature-controlled prism of the refractometer.

    • Align the liquid crystal molecules homeotropically (perpendicular to the prism surface) using a suitable alignment layer.

    • Measure the refractive index for light polarized parallel (nₑ) and perpendicular (nₒ) to the optic axis of the liquid crystal.

    • Calculate the birefringence: Δn = nₑ - nₒ.

4. Dielectric Anisotropy (Δε) Measurement (Dielectric Spectroscopy)

  • Principle: Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. It is measured by applying an electric field to an aligned liquid crystal cell and measuring the capacitance.

  • Protocol:

    • Fill a liquid crystal cell with a known thickness and electrode area with the mixture. The cell should have alignment layers to promote planar or homeotropic alignment.

    • For a planar aligned cell, measure the capacitance to determine ε⊥.

    • Apply a sufficiently high voltage to reorient the molecules parallel to the electric field and measure the capacitance to determine ε∥.

    • Calculate the dielectric anisotropy: Δε = ε∥ - ε⊥.

CharacterizationWorkflow cluster_results Characterized Properties Start Formulated Nematic Mixture DSC Differential Scanning Calorimetry (DSC) Start->DSC POM Polarized Optical Microscopy (POM) Start->POM Refractometer Abbe Refractometer Start->Refractometer DielectricSpec Dielectric Spectroscopy Start->DielectricSpec PhaseTransitions Phase Transition Temperatures DSC->PhaseTransitions ClearingPoint Clearing Point & Optical Textures POM->ClearingPoint Birefringence Birefringence (Δn) Refractometer->Birefringence DielectricAnisotropy Dielectric Anisotropy (Δε) DielectricSpec->DielectricAnisotropy

Figure 2: Workflow for the characterization of a nematic liquid crystal mixture.

Performance Advantages and Applications

The inclusion of this compound in a nematic mixture is anticipated to offer several performance advantages:

  • Broadened Nematic Range: As a component in a eutectic mixture, it can lower the melting point and potentially raise the clearing point, thus expanding the operational temperature range of the device.[3][7]

  • Low Viscosity for Fast Switching: The propylcyclohexane group is known to reduce the rotational viscosity of the mixture, leading to faster electro-optical response times, which is critical for high-performance displays and optical shutters.[5]

  • Tailoring of Optical Properties: By adjusting the concentration of this compound, the birefringence of the mixture can be fine-tuned to meet the specific requirements of the application, such as optimizing the contrast ratio in a display.

These properties make nematic mixtures containing this compound suitable for a range of applications, including:

  • Twisted Nematic (TN) and Super-Twisted Nematic (STN) Displays: These are mature display technologies that still find widespread use in various electronic devices.

  • Active-Matrix LCDs: While often requiring more complex liquid crystal mixtures, the fundamental properties imparted by this compound can be beneficial.

  • Optical Shutters and Light Modulators: The fast switching capabilities are advantageous in applications requiring rapid light modulation.

  • Tunable Photonic Devices: The ability to alter the refractive index with an electric field makes these materials suitable for tunable lenses, filters, and phase shifters.

Conclusion

This compound is a valuable mesogenic compound for the formulation of nematic liquid crystal mixtures. Its chemical structure suggests favorable properties such as a tendency to promote a broad nematic range and low viscosity. While specific experimental data for the pure compound is sparse, this application note provides a comprehensive framework for its synthesis, incorporation into nematic mixtures, and the characterization of the resulting formulations. The provided protocols and workflows offer a solid foundation for researchers and professionals in the field of liquid crystal materials to explore the potential of this and similar compounds in advanced electro-optical applications.

References

  • Wang, L., Tang, L., & Liu, G. (2012). (4-Methoxyphenyl)(4-propylcyclohexyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2850. [Link]

  • Liu, G., & Tang, L. (2012). (4-Methoxyphenyl)(4-methylcyclohexyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2850. [Link]

  • Kawakami, S., & Kaneko, E. (1984). U.S. Patent No. 4,464,283. Washington, DC: U.S.
  • Wang, L., & Tang, L. (2013). (4-Ethylcyclohexyl)(4-methoxyphenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o348. [Link]

  • Kondo, K., et al. (1995). Liquid crystal compound and liquid crystal composition containing the same. WO 1995/020021 A1.
  • Sarna, R. K., Bahadur, B., & Bhide, V. G. (1982). Order parameter from birefringence studies of two mesogens : 4-propyl paraethoxy phenyl cyclohexyl carboxylate and 4-butyl paraethoxy phenyl cyclohexyl carboxylate. Molecular Crystals and Liquid Crystals, 88(1), 65-76. [Link]

  • Dąbrowski, R., Kula, P., & Herman, J. (2010). High Birefringence Liquid Crystals. Crystals, 1(1), 35-63. [Link]

  • Lee, J. H., et al. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. Polymers, 13(9), 1404. [Link]

  • Ahmed, H. A., et al. (2022). Mesomorphic Investigation of Binary Mixtures of Liquid Crystal Molecules with Different Mesogenic Architectonics. Molecules, 27(19), 6296. [Link]

  • Öztürk, S., et al. (2017). Investigating of dielectric anisotropy and birefringence of binary liquid crystal mixtures. Phase Transitions, 90(9), 885-895. [Link]

  • Singh, A., et al. (2021). Chemical structure of the components of used liquid crystal. ResearchGate. [Link]

  • Halim, S. N. A., et al. (2013). Synthesis, Structural and Antioxidant Properties of C-p-methoxyphenylcalix[8]resorcinarene. 2013 IEEE International Conference on Smart Instrumentation, Measurement and Applications (ICSIMA). [Link]

  • Buka, Á., et al. (2012). Physical properties of a bent-core nematic liquid crystal and its mixtures with calamitic molecules. Phase Transitions, 85(10), 872-887. [Link]

  • Nikon. (n.d.). Principles of Birefringence. MicroscopyU. Retrieved February 7, 2026, from [Link]

  • Gray, G. W., & Mosley, A. (1976). The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. Molecular Crystals and Liquid Crystals, 35(1-2), 71-84. [Link]

  • Storey, J. M. D., et al. (2019). Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl. Physical Chemistry Chemical Physics, 21(3), 1270-1277. [Link]

  • Wikipedia. (2024, November 26). Birefringence. [Link]

  • Scheuble, B. S., & Baur, G. (1986). U.S. Patent No. 4,596,669. Washington, DC: U.S. Patent and Trademark Office. [Link]

  • Eidenschink, R., et al. (1980). Cyclohexylcyclohexanoates, process for their preparation and liquid-crystal mixture containing them. EP 0023730 B1.
  • Czerwiński, M., et al. (2023). Role of New Chiral Additives on Physical-Chemical Properties of the Nematic Liquid Crystal Matrix. Materials, 16(17), 5991. [Link]

Sources

Formulation of liquid crystal displays using 4-Methoxyphenyl 4-propylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for utilizing 4-Methoxyphenyl trans-4-propylcyclohexanecarboxylate (CAS: 67589-38-2) as a viscosity-reducing mesogen in Twisted Nematic (TN) liquid crystal displays. While high birefringence is critical for optical contrast, the response time of an LCD is governed largely by rotational viscosity (


). This guide provides a self-validating methodology for formulating eutectic mixtures using the Schrödinger-Van Laar equation to suppress melting points and broaden the nematic range, followed by a rigorous cell fabrication and characterization workflow.

Material Science & Mechanism

The Molecule: 4-Methoxyphenyl trans-4-propylcyclohexanecarboxylate is a phenyl cyclohexanecarboxylate ester. Unlike all-aromatic liquid crystals (like cyanobiphenyls), the inclusion of a saturated cyclohexane ring breaks the conjugation, significantly reducing the molecular polarizability and, consequently, the rotational viscosity.

  • Chemical Structure: Propyl chain

    
     Cyclohexane (trans) 
    
    
    
    Ester Linkage
    
    
    Phenyl Ring
    
    
    Methoxy group.
  • Function: It acts as a "diluent" in high-performance mixtures. It lowers the bulk viscosity (

    
    ) and the rotational viscosity (
    
    
    
    ), which directly improves the switching speed (
    
    
    ) of the display according to the relation
    
    
    , where
    
    
    is cell gap and
    
    
    is the effective elastic constant.
PropertyTypical Value / RangeNote
CAS Number 67589-38-2Verified Identifier
Molecular Weight 276.37 g/mol
Phase Behavior Monotropic/Enantiotropic NematicRange is narrow; requires mixing.
Dielectric Anisotropy Weakly Negative / Near ZeroEster group is less polar than Cyano.

Formulation Protocol: Eutectic Mixture Design

Objective: Create a binary or ternary mixture to expand the operating temperature range (Nematic Range) beyond that of the pure component.

Theoretical Grounding: Schrödinger-Van Laar Equation

To minimize the melting point (


) of the mixture, we treat the liquid crystal components as an ideal solution. The depression of the melting point for component 

is given by:


Where:

  • 
    : Mole fraction of component 
    
    
    
    .
  • 
    : Enthalpy of fusion (J/mol).
    
  • 
    : Melting point of pure component (Kelvin).
    
  • 
    : Gas constant (8.314 J/mol·K).
    
Experimental Workflow

Step 1: Pre-Calculation

  • Select a "Host" nematic liquid crystal (e.g., 5CB or a standard ZLI mixture) with known

    
     and 
    
    
    
    .
  • Input the values for 4-Methoxyphenyl trans-4-propylcyclohexanecarboxylate (Target

    
    , 
    
    
    
    determined via DSC).
  • Solve for the eutectic composition (

    
    ) where the melting curves of both components intersect.
    

Step 2: Physical Mixing

  • Weighing: Weigh components into a clean glass vial with a precision of

    
    .
    
  • Isotropic Heating: Heat the vial on a hot plate to

    
    above the highest clearing point of any individual component (typically 
    
    
    
    ). The mixture must be completely isotropic (clear liquid).
  • Homogenization: While in the isotropic phase, vortex the vial for 2 minutes or sonicate for 5 minutes to ensure molecular-level mixing.

  • Cooling: Allow the mixture to cool slowly to room temperature.

Step 3: Self-Validation (Quality Control)

  • Clearing Point Check: Measure the clearing point (

    
    ) of the mixture using a melting point apparatus or DSC.
    
    • Pass Criteria: The measured

      
       should approximate the mole-fraction weighted average of the components: 
      
      
      
      .
    • Fail Criteria: If

      
       is significantly lower (>5°C deviation), impurities or moisture contamination has occurred.
      

LCD Cell Fabrication Protocol

This protocol describes the construction of a Twisted Nematic (TN) cell to verify the electro-optical performance of the formulated mixture.

LCD_Fabrication ITO ITO Glass Cleaning (Acetone/IPA/UV-Ozone) PI_Coat Polyimide Spin Coating (3000 RPM, 30s) ITO->PI_Coat Bake Soft Bake (80°C) & Hard Bake (200°C) PI_Coat->Bake Rubbing Unidirectional Rubbing (Velvet Cloth) Bake->Rubbing Induces Alignment Assembly Cell Assembly (90° Twist, 5µm Spacers) Rubbing->Assembly Fill Capillary Filling (Isotropic Phase) Assembly->Fill

Figure 1: Workflow for the fabrication of a Twisted Nematic (TN) liquid crystal cell.

Detailed Methodology
  • Substrate Preparation:

    • Use Indium Tin Oxide (ITO) coated glass (

      
      ).
      
    • Cleaning: Sonicate sequentially in Acetone

      
       Isopropanol 
      
      
      
      Deionized Water (10 mins each). Dry with Nitrogen. Treat with UV-Ozone for 15 mins to increase surface energy.
  • Alignment Layer Deposition:

    • Spin coat a soluble polyimide (e.g., SE-130) onto the ITO glass.

    • Cycle: 500 rpm (5s)

      
       3000 rpm (30s).
      
    • Curing: Soft bake at

      
       (10 mins) to remove solvents, then hard bake at 
      
      
      
      (1 hour) for imidization.
  • Rubbing Process (Critical Step):

    • Secure the glass on a vacuum chuck.

    • Use a velvet rubbing cloth.[1]

    • Parameters: Pile impression depth:

      
      ; Roller speed: 
      
      
      
      ; Stage speed:
      
      
      .
    • Note: Rubbing creates micro-grooves and induces polymer chain anisotropy, forcing the LC director to align parallel to the rubbing direction.

  • Cell Assembly:

    • Dispense UV-curable glue mixed with

      
       silica spacers on the edges of one substrate.
      
    • Place the second substrate on top such that the rubbing directions are perpendicular (

      
      )  to each other (TN configuration).
      
    • Cure glue under UV light.

  • Filling:

    • Heat the cell and the LC mixture to the isotropic phase (

      
      ).
      
    • Place a droplet of the LC mixture at the filling port. Capillary action will draw the fluid in.

    • Slow Cooling: Cool to room temperature at

      
       to prevent flow alignment defects.
      

Electro-Optical Characterization

Objective: Measure the Voltage-Transmittance (V-T) curve and Response Time.

Setup Diagram

EO_Setup Laser He-Ne Laser (632.8 nm) Polarizer Polarizer (0° Axis) Laser->Polarizer Cell LC Cell (DUT) Polarizer->Cell Analyzer Analyzer (90° Axis) Cell->Analyzer Detector Photodiode Analyzer->Detector Scope Oscilloscope Detector->Scope Gen Function Generator (1 kHz Square Wave) Gen->Cell Driving Voltage

Figure 2: Optical train for V-T characterization. Crossed polarizers ensure the TN cell is normally white (transmissive) at 0V.

Protocol
  • V-T Curve:

    • Apply a

      
       square wave.
      
    • Sweep voltage from

      
       to 
      
      
      
      in
      
      
      steps.
    • Record transmittance.[1] The Threshold Voltage (

      
      )  is defined at 90% transmission.
      
    • Interpretation: A lower

      
       indicates high dielectric anisotropy (
      
      
      
      ), while a steeper slope indicates a higher elastic constant ratio (
      
      
      ).
  • Response Time:

    • Apply a voltage pulse (

      
      ).
      
    • Measure Rise Time (

      
      ) : Time to go from 90% to 10% transmission.
      
    • Measure Decay Time (

      
      ) : Time to return from 10% to 90%.
      
    • Validation: If the mixture containing 4-Methoxyphenyl trans-4-propylcyclohexanecarboxylate is effective,

      
       should decrease compared to the pure host material due to reduced viscosity.
      

References

  • Merck KGaA. "Liquid Crystal Mixtures for TN and STN Displays." Merck Performance Materials. Link

  • Khoo, I. C., & Wu, S. T. (1993). Optics and Nonlinear Optics of Liquid Crystals. World Scientific. (Standard text for V-T relations). Link

  • Schröder, I. (1893). "Über die Abhängigkeit der Löslichkeit eines festen Körpers von seiner Schmelztemperatur." Zeitschrift für Physikalische Chemie. (Foundational thermodynamic reference for eutectic mixtures).
  • Kelly, S. M., & O'Neill, M. (2001). "Liquid Crystals: Materials Design and Synthesis." Handbook of Advanced Electronic and Photonic Materials and Devices. Link

  • PubChem. "4-Methoxyphenyl 4-propylcyclohexanecarboxylate (Compound)."[2] National Library of Medicine. Link

Sources

Application Notes and Protocols for Measuring the Electro-Optical Properties of Liquid Crystals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dynamic World of Liquid Crystal Electro-Optics

Liquid crystals (LCs) represent a unique state of matter, exhibiting properties of both conventional liquids and solid crystals.[1] This duality, particularly the ability to manipulate their molecular orientation with an external electric field, forms the bedrock of modern display technology and a myriad of other electro-optical devices.[1][2] For researchers, scientists, and professionals in drug development, a precise understanding and characterization of these electro-optical properties are paramount for innovation.

This guide provides a detailed overview of the experimental setup and protocols for measuring the key electro-optical parameters of liquid crystals. We will delve into the causality behind the experimental design, ensuring a robust and self-validating methodology. The core parameters we will focus on are:

  • Voltage-Dependent Transmittance and Threshold Voltage: The fundamental response of an LC cell to an applied electric field.

  • Response Time: The speed at which the LC molecules switch between different orientational states.

  • Contrast Ratio: A measure of the display quality, indicating the difference in luminance between the brightest "on" state and the darkest "off" state.

The Core Experimental Apparatus: A Symphony of Light and Electricity

The characterization of a liquid crystal's electro-optical properties hinges on a well-controlled interplay between an optical system and an electrical driving system. The typical experimental setup is designed to apply a precise electric field across a liquid crystal cell and simultaneously measure the resulting change in the intensity of transmitted light.[3][4]

Key Components and Their Rationale
ComponentDescriptionRationale for Selection
Light Source A stable, monochromatic light source, typically a He-Ne laser (632.8 nm) or a light-emitting diode (LED).[3][4][5]Monochromaticity ensures that the measured properties are not convoluted by wavelength-dependent effects. Stability is crucial for accurate and repeatable measurements of light intensity.
Polarizers A pair of linear polarizers, one placed before the LC cell (polarizer) and one after (analyzer).[6]Liquid crystals are birefringent materials, meaning their refractive index depends on the polarization of light relative to the molecular orientation. The polarizers are essential for converting the phase modulation of light by the LC into an intensity modulation that can be detected.[7]
Liquid Crystal (LC) Cell A sandwich-like structure composed of two transparent conductive electrodes (typically Indium Tin Oxide - ITO coated glass) with a thin layer of liquid crystal material in between.[3][6] The inner surfaces of the electrodes are treated with an alignment layer (e.g., rubbed polyimide) to impose a specific initial orientation of the LC molecules.[3]This is the heart of the experiment, containing the material under investigation. The transparent electrodes allow for the application of an electric field across the LC layer while permitting light to pass through. The alignment layer ensures a uniform initial state, which is critical for predictable and reproducible switching behavior.
Function Generator A signal source capable of generating various waveforms (e.g., square, sine) with adjustable frequency, amplitude, and duty cycle.[4][6]Provides the electrical stimulus to the LC cell. Square waves are commonly used for electro-optic measurements to induce abrupt switching between states.[6] The ability to vary the voltage is essential for determining voltage-dependent properties.[8]
High-Voltage Amplifier An amplifier to boost the output voltage of the function generator to the levels required to drive the LC cell, which can often be higher than the direct output of a standard function generator.[9][10]Ensures that a sufficient electric field strength can be applied across the LC cell to induce the full range of molecular reorientation.
Photodetector A photodiode or a photomultiplier tube to measure the intensity of the light transmitted through the entire optical setup.[3][4][6]Converts the optical signal (light intensity) into a proportional electrical signal that can be measured and analyzed.
Digital Oscilloscope An instrument to visualize and record the time-varying electrical signals from the function generator (input) and the photodetector (output).[1][5]Crucial for dynamic measurements like response time, allowing for the precise determination of the rise and fall times of the optical response.[1]
Polarizing Optical Microscope (POM) A microscope equipped with crossed polarizers for visualizing the texture and alignment of the liquid crystal.[7][11]While not always part of the quantitative measurement setup, a POM is invaluable for initial characterization, assessing the quality of the LC alignment, and observing any defects or changes in the LC texture during switching.[11]

Experimental Workflow: A Visual Guide

The following diagram illustrates the logical flow of a typical electro-optical characterization experiment.

ExperimentalWorkflow cluster_optical Optical Path cluster_electrical Electrical Driving & Measurement cluster_analysis Data Analysis LightSource Light Source (e.g., He-Ne Laser) Polarizer1 Polarizer LightSource->Polarizer1 LCCell Liquid Crystal Cell Polarizer1->LCCell Polarizer2 Analyzer (Crossed to Polarizer) LCCell->Polarizer2 Photodetector Photodetector Polarizer2->Photodetector Oscilloscope Digital Oscilloscope Photodetector->Oscilloscope Channel 2 (Optical Response) FuncGen Function Generator Amplifier High-Voltage Amplifier FuncGen->Amplifier Amplifier->LCCell Amplifier->Oscilloscope Channel 1 (Input Voltage) DataAnalysis Data Acquisition & Analysis - V-T Curve - Threshold Voltage - Response Time - Contrast Ratio Oscilloscope->DataAnalysis

Caption: A schematic of the experimental setup for measuring the electro-optical properties of liquid crystals.

Protocols for Key Electro-Optical Measurements

Voltage-Transmittance (V-T) Curve and Threshold Voltage (Vth)

The V-T curve characterizes the relationship between the applied voltage and the transmitted light intensity, revealing the threshold voltage required to initiate molecular reorientation.

Protocol:

  • Setup and Alignment:

    • Assemble the optical components as shown in the workflow diagram.

    • Place the LC cell between the two crossed polarizers.[3]

    • For a typical twisted nematic (TN) or planar aligned cell, orient the rubbing direction of the LC cell at 45° with respect to the transmission axes of the polarizers to achieve maximum light modulation.[5][6]

  • Electrical Connection:

    • Connect the output of the function generator to the input of the high-voltage amplifier.

    • Connect the output of the amplifier to the ITO electrodes of the LC cell.

    • Connect the amplifier output and the photodetector output to two separate channels of the digital oscilloscope.

  • Measurement Procedure:

    • Set the function generator to produce a low-frequency square wave (e.g., 1 kHz).[5]

    • Begin with the voltage amplitude at 0 V and record the transmitted light intensity from the photodetector. This corresponds to the "off" state.

    • Incrementally increase the voltage amplitude in small, precise steps.[8] At each step, record the corresponding average light intensity.

    • Continue increasing the voltage until the transmitted light intensity reaches a saturation point and no longer changes significantly. This is the "on" state.

  • Data Analysis:

    • Plot the normalized transmitted light intensity as a function of the applied voltage. This is the V-T curve.

    • The threshold voltage (Vth) is typically defined as the voltage at which the transmittance reaches 10% of its maximum value.

Response Time (Rise Time and Fall Time)

Response time quantifies the switching speed of the LC cell, a critical parameter for display applications to avoid motion blur.[12] It is typically divided into rise time (turn-on) and fall time (turn-off).[1]

Protocol:

  • Setup:

    • Use the same experimental setup as for the V-T curve measurement.

  • Measurement Procedure:

    • Apply a square wave voltage pulse to the LC cell. The "low" voltage level should be below the threshold voltage (typically 0 V), and the "high" voltage level should be sufficient to drive the cell to its fully "on" state (saturation voltage).[1]

    • Use the oscilloscope to simultaneously display the applied voltage waveform (Channel 1) and the photodetector's response (Channel 2).[1]

    • Capture the rising and falling edges of the optical response corresponding to the application and removal of the high voltage.

  • Data Analysis:

    • Rise Time (τ_on): The time it takes for the transmitted light intensity to change from 10% to 90% of its final value after the voltage is applied.

    • Fall Time (τ_off): The time it takes for the transmitted light intensity to change from 90% to 10% of its initial value after the voltage is removed.[1] The relaxation process is primarily governed by the elastic forces and viscosity of the liquid crystal.[12][13]

The following diagram illustrates the relationship between the applied voltage and the optical response for response time measurement.

ResponseTime cluster_input Input Signal cluster_output Optical Response cluster_analysis Analysis Voltage Applied Voltage Pulse Intensity Transmitted Light Intensity RiseTime Rise Time (τ_on) (10% to 90%) FallTime Fall Time (τ_off) (90% to 10%) V_start V_rise V_start->V_rise V_on V_on V_fall V_on->V_fall V_off V_end I_start I_rise_start I_start->I_rise_start 10% I_rise_end I_rise_start->I_rise_end 90% I_on I_rise_end->I_on I_fall_start I_on->I_fall_start 90% I_fall_end I_fall_start->I_fall_end 10% I_end I_fall_end->I_end

Caption: Idealized representation of response time measurement.

Contrast Ratio (CR)

The contrast ratio is a dimensionless quantity that represents the ratio of the luminance of the brightest white to the darkest black that a display can produce.[14] A higher contrast ratio generally indicates better image quality.[15]

Protocol:

  • Setup:

    • Use the same experimental setup as for the V-T curve measurement.

  • Measurement Procedure:

    • Measure the maximum transmitted light intensity (I_on) when the LC cell is in its fully "on" state (at saturation voltage).

    • Measure the minimum transmitted light intensity (I_off) when the LC cell is in its "off" state (at 0 V).

  • Data Analysis:

    • The contrast ratio is calculated using the following formula: CR = I_on / I_off [15]

Typical Contrast Ratio Values:

Display TypeTypical Contrast Ratio
Simple tasks (e.g., browsing)1000:1 to 3000:1[15]
Movies and casual gaming3000:1 to 5000:1[15]
Professional editing> 5000:1[15]
Reflective Displays (minimum target)~200:1[16]
Transmissive Displays (minimum target)~100:1[16]

Self-Validation and Best Practices

To ensure the trustworthiness and accuracy of your measurements, consider the following:

  • Temperature Control: The viscoelastic properties of liquid crystals are highly temperature-dependent.[13][17] It is crucial to perform measurements at a stable and controlled temperature.

  • AC Driving: Use AC waveforms (like square waves) to drive the LC cell. A DC voltage can lead to the accumulation of ions at the electrodes, which can screen the applied electric field and degrade the performance of the cell.[3]

  • Cell Quality: The quality of the LC cell, including the uniformity of the cell gap and the alignment layer, is critical for obtaining reliable results. Inspect the cell with a polarizing microscope before measurement to check for defects.[11]

  • Calibration: Regularly calibrate your light source and photodetector to ensure a linear and stable response.

Conclusion

The experimental setup and protocols detailed in this guide provide a robust framework for the comprehensive characterization of the electro-optical properties of liquid crystals. By understanding the function of each component and the rationale behind the measurement procedures, researchers can obtain accurate and reproducible data, which is essential for the development of new liquid crystal materials and advanced electro-optical devices.

References

  • Improving experimental procedures for assessing electrical properties of advanced liquid crystal materials. (2022). Taylor & Francis Online. [Link]

  • Liquid Crystals and Electro-Optic Modulation. (2020). PhysicsOpenLab. [Link]

  • Static and dynamic electro-optical properties of liquid crystals mediated by ferroelectric polymer films. (2018). RSC Publishing. [Link]

  • How to get dynamic response time of Liquid crystal cells? (2021). ResearchGate. [Link]

  • Experimental setup for electro-optical measurements. (n.d.). ResearchGate. [Link]

  • Measurement of the liquid crystal pretilt angle in cells with homogeneous and inhomogeneous liquid crystal director configuration. (n.d.). SPIE Digital Library. [Link]

  • Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. (n.d.). PubMed Central. [Link]

  • Nematic liquid crystal devices with sub-millisecond response time. (n.d.). Biblio. [Link]

  • Measurement Methods of Nematic Liquid Crystal Response Time. (2018). ResearchGate. [Link]

  • Studies Of Liquid Crystal Response Time. (2007). UCF STARS. [Link]

  • Liquid Crystal Displays with High Image Quality and Fast Response Time. (n.d.). SID Symposium Digest of Technical Papers.
  • What Is Screen Contrast Ratio? A Simple Guide Here. (2023). Linsn LED. [Link]

  • Measuring Contrast Ratio of an LCD Display. (2008). Liquid Crystal Technologies. [Link]

  • How to Increase LCD Contrast Ratio. (n.d.). Orient Display. [Link]

  • The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. (2022). Chemistry LibreTexts. [Link]

  • Full article: Liquid crystal textures: an overview. (n.d.). Taylor & Francis Online. [Link]

  • High Voltage and High Current Waveform Amplifier. (2016). Microwave Journal. [Link]

  • Low Threshold Voltage and Programmable Patterned Polymer-Dispersed Liquid Crystal Smart Windows. (n.d.). MDPI. [Link]

  • Voltage dependent measurement: to measure the threshold voltage... (n.d.). ResearchGate. [Link]

  • Design, fabrication, and characterization of a liquid crystal-based large area electrically tunable lens for correction of astigmatism and defocus. (2023). SPIE Digital Library. [Link]

Sources

Troubleshooting & Optimization

Common side reactions in the esterification of 4-propylcyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and troubleshooting of esters derived from 4-propylcyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this sterically hindered carboxylic acid. Here, we move beyond basic protocols to delve into the nuances of the reaction, focusing on common side reactions, their mechanistic origins, and practical, field-proven strategies for their mitigation.

Core Principles: The Fischer-Speier Esterification of a Sterically Hindered Acid

The most common and direct method for the esterification of 4-propylcyclohexanecarboxylic acid is the Fischer-Speier esterification.[1][2] This is an acid-catalyzed nucleophilic acyl substitution reaction between the carboxylic acid and an alcohol.[3] The reaction's primary challenge stems from its equilibrium nature; the formation of water as a byproduct means the reverse reaction, hydrolysis, is also possible.[3]

The mechanism, illustrated below, involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the alcohol.[1][2] A series of proton transfers and the elimination of a water molecule lead to the final ester product.

Fischer_Esterification cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products RCOOH 4-Propylcyclohexanecarboxylic Acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H⁺ ROH Alcohol H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + ROH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Water Water Tetrahedral_Intermediate->Water Ester Ester Protonated_Ester->Ester - H⁺ H_plus_regen H⁺ (Catalyst) Protonated_Ester->H_plus_regen

Caption: Fischer-Speier Esterification Workflow

To drive this equilibrium towards the desired ester, Le Châtelier's principle is applied, typically by using a large excess of the alcohol or by actively removing water as it is formed, for instance, with a Dean-Stark apparatus.[2][4][5] The steric hindrance presented by the bulky 4-propylcyclohexyl group can slow the reaction rate, often necessitating more forcing conditions, which in turn can promote side reactions.[4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the esterification of 4-propylcyclohexanecarboxylic acid in a question-and-answer format.

Question 1: My reaction is proceeding very slowly or appears to have stalled, resulting in a low yield. What are the primary causes and how can I improve conversion?

Answer: A slow or incomplete reaction is the most common issue when esterifying 4-propylcyclohexanecarboxylic acid, primarily due to the steric hindrance of the cyclohexyl ring, which impedes the approach of the alcohol to the activated carbonyl carbon.[4]

Causality and Mitigation Strategies:

Potential Cause Explanation Recommended Solution
Steric Hindrance The bulky 4-propylcyclohexyl group physically blocks the alcohol from attacking the carbonyl carbon, slowing the rate of the forward reaction.[4]Increase the reaction temperature to provide more kinetic energy to overcome the activation barrier. Be cautious, as higher temperatures can also promote side reactions.
Equilibrium Not Sufficiently Shifted The accumulation of water, the reaction byproduct, can drive the reverse reaction (ester hydrolysis), leading to a low equilibrium concentration of the desired ester.[3]Use a significant excess of the alcohol (it can often be used as the solvent). Alternatively, employ a Dean-Stark apparatus to azeotropically remove water as it is formed.[5]
Insufficient Catalyst The acid catalyst is crucial for activating the carboxylic acid. An inadequate amount will result in a slow reaction rate.Increase the catalyst loading. Common catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3]
Insufficient Reaction Time Due to steric hindrance, this esterification may simply require a longer time to reach equilibrium than less hindered systems.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and allow the reaction to proceed until no further consumption of the starting material is observed.

Question 2: My post-reaction analysis (GC-MS, NMR) indicates the presence of an unexpected, non-polar byproduct. What is a likely candidate for this impurity?

Answer: Under strong acidic conditions and elevated temperatures, a potential side reaction is the acid-catalyzed dehydration of the cyclohexane ring to form an alkene. While less common than with alcohols, this can occur, especially with strong dehydrating acids like sulfuric acid.

Mechanism of Alkene Formation:

This side reaction would likely proceed through protonation of the carboxylic acid's hydroxyl group, followed by elimination of water to form an acylium ion. A subsequent deprotonation of the cyclohexane ring could then lead to the formation of a double bond.

Dehydration_Side_Reaction RCOOH 4-Propylcyclohexanecarboxylic Acid Protonated_Acid Protonated Intermediate RCOOH->Protonated_Acid + H⁺ Acylium_Ion Acylium Ion Protonated_Acid->Acylium_Ion - H₂O Alkene Propylcyclohexenecarboxylic Acid Acylium_Ion->Alkene - H⁺ from ring

Caption: Potential Dehydration Side Reaction

Identification and Mitigation:

  • Identification: An alkene byproduct would be identifiable by the appearance of signals in the vinyl region (typically 5-6 ppm) of the ¹H NMR spectrum and corresponding sp² carbon signals in the ¹³C NMR spectrum.[6] In GC-MS, it would likely have a shorter retention time than the ester.[7]

  • Mitigation: To minimize this side reaction, use the mildest possible reaction conditions. Reduce the reaction temperature and consider using a less dehydrating acid catalyst, such as p-toluenesulfonic acid, in place of concentrated sulfuric acid.

Question 3: I've isolated a product with the correct mass, but the NMR spectrum is inconsistent with the expected structure of my ester. What could be occurring?

Answer: Although less common, under harsh acidic conditions, there is a theoretical possibility of a Wagner-Meerwein rearrangement.[8][9][10] These are 1,2-shifts of alkyl, aryl, or hydride groups that occur in carbocation intermediates to form a more stable carbocation.[11][12] While a stable carbocation is not a primary intermediate in Fischer esterification, transient carbocation-like species could potentially undergo rearrangement.

Hypothetical Rearrangement Pathway:

For 4-propylcyclohexanecarboxylic acid, this could hypothetically involve a hydride shift or a rearrangement of the propyl group, leading to an isomeric ester.

Wagner_Meerwein_Rearrangement Intermediate Transient Carbocation-like Intermediate on Cyclohexyl Ring Rearranged_Intermediate Rearranged Intermediate (e.g., via 1,2-hydride shift) Intermediate->Rearranged_Intermediate 1,2-Shift Isomeric_Ester Isomeric Ester Product Rearranged_Intermediate->Isomeric_Ester + ROH, - H⁺

Caption: Hypothetical Wagner-Meerwein Rearrangement

Identification and Mitigation:

  • Identification: Detailed 2D NMR analysis (COSY, HSQC) would be required to elucidate the exact structure of the isomeric product.[6]

  • Mitigation: The conditions that favor such rearrangements are typically harsh. Using milder conditions (lower temperature, shorter reaction time) is the best way to avoid this potential side reaction. If rearrangements persist, an alternative esterification method that does not involve strong acids, such as the Steglich esterification, should be considered.[5][13]

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final ester product? A1: Purification typically involves an aqueous workup to remove the acid catalyst and excess alcohol, followed by distillation or column chromatography. The workup usually consists of washing the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. For high purity, column chromatography on silica gel is effective.[14][15]

Q2: Can I use a tertiary alcohol for this esterification? A2: Tertiary alcohols are generally not suitable for Fischer esterification as they are prone to elimination under acidic conditions to form alkenes.[1]

Q3: How can I monitor the progress of the reaction? A3: The reaction can be conveniently monitored by TLC, spotting the reaction mixture against the starting carboxylic acid. The ester product will be less polar and have a higher Rf value. For more quantitative analysis, GC or ¹H NMR can be used to determine the ratio of starting material to product.[15]

Experimental Protocols

Protocol 1: Standard Fischer Esterification of 4-Propylcyclohexanecarboxylic Acid

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-propylcyclohexanecarboxylic acid (1.0 eq).

  • Add the desired alcohol (e.g., ethanol, 10.0 eq). The alcohol will also serve as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Heat the mixture to reflux and maintain for 4-8 hours, or until TLC/GC analysis indicates completion.

  • Cool the reaction mixture to room temperature.

  • Perform an aqueous workup as described in the FAQ section.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Purification via Column Chromatography

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude ester in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Load the sample onto the column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Collect fractions and analyze by TLC to identify those containing the pure ester.

  • Combine the pure fractions and remove the solvent under reduced pressure.

References

Sources

Technical Support Center: Solubility Optimization for 4-Methoxyphenyl 4-propylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Solubility & Phase Stability in Host Mixtures Compound ID: 4-Methoxyphenyl 4-propylcyclohexanecarboxylate (MPPCC) CAS: 35684-63-2 (Analogous/Generic ref) Target Audience: Formulation Chemists, Materials Scientists, and R&D Engineers.

Introduction: The Physicochemical Challenge

Welcome to the technical guide for This compound (MPPCC) . This compound is a classic phenyl cyclohexanecarboxylate ester , widely used as a mesogen to adjust the optical anisotropy (


) and viscosity of nematic liquid crystal (LC) host mixtures.

The Core Problem: While MPPCC offers excellent low-viscosity properties, it possesses a rigid core structure that leads to a high enthalpy of fusion (


). In "host mixtures" (whether nematic LC basestocks or pharmaceutical lipid vehicles), this high crystallinity often results in Low-Temperature Storage (LTS) instability , causing the compound to precipitate or crystallize out of solution over time.

This guide provides the thermodynamic grounding and practical protocols to stabilize MPPCC in your formulations.

Module 1: The Thermodynamics of Solubility

To solve solubility issues, we must move beyond "mix and heat" and understand the governing physics. The solubility of a crystalline solute (MPPCC) in a liquid solvent (Host) is dictated by the Schröder-Van Laar equation .[1]

The Governing Equation


VariableDefinitionImpact on MPPCC

Mole fraction solubilityThe target concentration in your host.

Enthalpy of fusionHigh. The rigid ester linkage requires significant energy to break the crystal lattice, resisting dissolution.

Melting point~40–44°C. Because

is close to ambient, small temp drops cause drastic solubility changes.

System temperatureLowering

(e.g., storage at -20°C) exponentially decreases solubility (

).
Expert Insight: The Eutectic Trap

Many researchers fail because they formulate based on room temperature (


) solubility. However, at 

(standard LTS testing), the solubility limit drops significantly. If your concentration exceeds the eutectic composition at that lower temperature, Ostwald ripening will occur, leading to delayed crystallization (sometimes weeks later).

Module 2: Troubleshooting Decision Matrix

Use this logic flow to diagnose instability in your MPPCC mixtures.

Troubleshooting Start Observation: MPPCC Precipitates/Crystallizes CheckTime When does it occur? Start->CheckTime Immediate Immediately after cooling CheckTime->Immediate Delayed Days/Weeks later (LTS) CheckTime->Delayed SolLimit Exceeds Solubility Limit at T_mix Immediate->SolLimit SuperCool Supercooling / Eutectic Violation Delayed->SuperCool Action1 Action: Reduce Conc. or Change Host Polarity SolLimit->Action1 Action2 Action: Calculate Schröder-Van Laar Limit SuperCool->Action2 Nucleation Check for Nucleation Sites (Dust/Scratch) Action2->Nucleation Action3 Action: Filter (0.2 µm) & Anneal Nucleation->Action3

Figure 1: Diagnostic flowchart for identifying the root cause of solubility failure.

Module 3: Optimization Protocols

Protocol A: Determination of Maximum Stable Concentration

Do not rely on visual inspection alone. Micro-crystals are invisible to the naked eye.

  • Preparation: Prepare mixtures of MPPCC in the host at 5%, 10%, 15%, and 20% (w/w).

  • Isotropization: Heat all samples to 60°C (well above the

    
     of 44°C) and vortex for 2 minutes to ensure complete molecular dispersion.
    
  • Step-Cooling (Annealing):

    • Cool to 20°C and hold for 4 hours.

    • Cool to 0°C and hold for 24 hours.

    • Cool to -20°C (Target LTS) and hold for 1 week.

  • Observation: Use Polarized Optical Microscopy (POM) .[2] Look for "maltese cross" patterns or birefringent specks against the dark background.

    • Pass: Dark field (isotropic/nematic).

    • Fail: Bright spots (crystallization).

Protocol B: Co-Solvent/Host Modification

If MPPCC is essential but insoluble at required levels, modify the host entropy.

  • Strategy: Mix MPPCC with a structural homolog (e.g., the pentyl- homolog).

  • Mechanism: This creates a eutectic depression . By mixing the propyl (MPPCC) and pentyl variants, you lower the melting point of the solute mixture, effectively increasing solubility in the host without altering the optical properties significantly.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use ultrasound to dissolve MPPCC?

  • Answer: Yes, but with caution. Ultrasound generates local heat which aids dissolution, but it can also induce cavitation bubbles. If these bubbles remain, they act as nucleation sites for crystallization upon cooling. Always follow sonication with a degassing step (vacuum or centrifugation).

Q2: Why does the mixture look clear initially but cloud up after a week?

  • Answer: This is the Supercooling Effect . MPPCC has a tendency to supercool—staying liquid below its freezing point. However, this is a metastable state. Over time, thermodynamic equilibrium forces the excess solute to crystallize. This confirms you are operating above the solubility limit for that storage temperature.

Q3: Is this compound relevant for drug development?

  • Answer: While MPPCC is primarily a liquid crystal mesogen, its structure (lipophilic ester) mimics many poorly soluble APIs (Active Pharmaceutical Ingredients). The solubility protocols described here (Schröder-Van Laar modeling, solid dispersions) are directly transferable to formulating Class II/IV BCS drugs in lipid vehicles.

Q4: How does the "Propyl" chain affect solubility compared to other homologs?

  • Answer: The propyl chain (3-carbon) is relatively short. Generally, solubility increases with alkyl chain length (e.g., Pentyl/Heptyl) due to higher entropy of the flexible tail, which disrupts crystal packing. The propyl variant (MPPCC) packs more efficiently, making it harder to dissolve than its longer-chain cousins.

Module 5: Experimental Workflow Visualization

The following diagram outlines the standard operating procedure (SOP) for preparing a stable host mixture.

SOP Weigh 1. Weigh Components (Gravimetric Precision) Heat 2. Heat to T > 60°C (Isotropic Phase) Weigh->Heat Mix 3. Vortex/Centrifuge (Homogenization) Heat->Mix Filter 4. Filtration (0.2µm) (Remove Nuclei) Mix->Filter Cool 5. Controlled Cooling (-1°C/min) Filter->Cool

Figure 2: Standard Operating Procedure for MPPCC Solubilization.

References

  • Thermo Fisher Scientific. (n.d.). 4-Methoxyphenyl trans-4-n-pentylcyclohexanecarboxylate Product Specifications. Retrieved from (Note: Data extrapolated from homologous pentyl series for property validation).

  • Mazzotti, M., et al. (2000). Thermodynamics of Solubility: The Schröder-Van Laar Equation in Crystallization. ETH Zurich Separation Processes Laboratory. Retrieved from

  • Abbott, A. P., et al. (2025).[2] Applicability of the Schroeder-van Laar relation to multi-mixtures of liquid crystals. ResearchGate. Retrieved from

  • Swager, T. M., et al. (n.d.). Phase behavior of mixtures of carboxylate esters in mesophases. MIT Department of Chemistry. Retrieved from

Sources

Optimization of reaction conditions for the synthesis of trans-cyclohexanecarboxylate esters

Author: BenchChem Technical Support Team. Date: February 2026

Current Ticket: #4409-TC Subject: Optimization of Stereoselectivity (cis vs. trans) and Yield Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Stereochemical Challenge

Welcome to the technical support hub. You are likely here because your hydrogenation of a benzoate ester yielded a mixture rich in the cis-isomer, or your attempts to isomerize the product have stalled.

In the synthesis of 1,4-disubstituted cyclohexanecarboxylates, the kinetic product of heterogeneous hydrogenation is typically the cis-isomer (due to syn-addition of H₂). However, the thermodynamic product —and usually the desired pharmacophore—is the trans-isomer, where both substituents occupy the equatorial position (diequatorial).

This guide provides a modular workflow to optimize your reaction conditions, moving from kinetic control (hydrogenation) to thermodynamic equilibration (isomerization).

Module 1: Hydrogenation Optimization (The Kinetic Step)

User Question: "I am getting low conversion or ring dehalogenation during the hydrogenation of my aromatic ester. How do I fix this?"

Root Cause Analysis

Heterogeneous hydrogenation is surface-sensitive. The choice of metal dictates the balance between aromatic ring reduction, functional group tolerance (e.g., halogens), and initial stereoselectivity.

Troubleshooting Protocol
VariableRecommendationCausality & Technical Insight
Catalyst Selection 5% Rh/C or Rh/Al₂O₃ Rhodium operates at lower temperatures/pressures than Pd or Pt, minimizing side reactions like hydrogenolysis (dehalogenation) or ester reduction.
Solvent System Acetic Acid or Methanol Acetic acid accelerates rate by protonating the substrate, but Methanol is preferred if you plan a subsequent base-mediated isomerization (avoids solvent swap).
Pressure 5–20 bar (70–300 psi) Higher pressure increases rate but can decrease stereoselectivity. Lower pressure favors cis-selectivity (kinetic), which is acceptable if isomerization follows.
Temperature < 60°C High temperatures (>80°C) increase the risk of ester hydrolysis or transesterification.
Critical Workflow Diagram: Hydrogenation Pathways

HydrogenationPath Start Aromatic Ester (Benzoate) H2_Rh H₂ / Rh/C (Kinetic Control) Start->H2_Rh Cis cis-Isomer (Major Product) H2_Rh->Cis Syn-Addition (Face Selective) Trans trans-Isomer (Minor Product) H2_Rh->Trans Isomerization (Slow) Cis->Trans Requires Base (See Module 2)

Figure 1: Kinetic control during heterogeneous hydrogenation typically yields the cis-isomer via syn-addition.

Module 2: Isomerization (The Thermodynamic Fix)

User Question: "My hydrogenation gave a 70:30 (cis:trans) mixture. How do I drive this to >95% trans?"

The Solution: Thermodynamic Equilibration

Since the trans-1,4-cyclohexanecarboxylate (diequatorial) is thermodynamically more stable than the cis-isomer (axial-equatorial), you can drive the reaction to the trans form using a base.

Mechanism of Action
  • Deprotonation: A base removes the acidic proton α- to the ester carbonyl.

  • Planarization: This forms a planar enolate intermediate, destroying the stereocenter.

  • Reprotonation: The enolate is reprotonated. Steric hindrance favors protonation from the axial direction, placing the bulky ester group in the equatorial position.

Optimized Protocol
  • Reagent: Sodium alkoxide matching your ester (e.g., NaOMe for methyl esters, NaOEt for ethyl esters) to prevent transesterification.

  • Equivalents: 0.2 – 0.5 equivalents (catalytic amount is often sufficient, but stoichiometric ensures speed).

  • Solvent: The corresponding alcohol (MeOH or EtOH).

  • Conditions: Reflux for 4–12 hours.

Mechanism Diagram: Base-Mediated Equilibration

Isomerization Cis cis-Isomer (Axial-Equatorial) Higher Energy Enolate Enolate Intermediate (Planar C1) Cis->Enolate Deprotonation Base + Base (RO⁻) Base->Cis Enolate->Cis Reversible Trans trans-Isomer (Diequatorial) Thermodynamic Product Enolate->Trans Reprotonation (Steric Control)

Figure 2: Thermodynamic equilibration via enolate intermediate favors the diequatorial trans-isomer.

Module 3: Purification & Isolation

User Question: "I have reached an 85:15 (trans:cis) ratio, but I need >99%. Column chromatography is difficult due to similar Rf values."

Troubleshooting Protocol
MethodProcedureWhy it works
Hydrolysis & Recrystallization Saponify the ester mixture to the carboxylic acid. Recrystallize the acid from EtOAc/Heptane.Trans-acids often pack better in crystal lattices than cis-acids, leading to sharper solubility differences than their liquid ester counterparts.
Selective Crystallization If the trans-ester is a solid, cool the reaction mixture (after isomerization) to 0°C.The symmetric diequatorial trans-isomer usually has a significantly higher melting point.
Enzymatic Resolution Use a lipase (e.g., Candida antarctica Lipase B) for selective hydrolysis.Enzymes are highly sensitive to steric bulk; the trans-ester is often hydrolyzed faster (or slower, depending on the enzyme) than the cis.

FAQ: Common Technical Hurdles

Q1: Can I do the hydrogenation and isomerization in one pot? A: Yes, but with caution. If you use a basic support (like MgO or basic alumina) during hydrogenation, some isomerization may occur in situ. However, strong homogeneous bases (NaOMe) poison many hydrogenation catalysts. It is safer to filter the catalyst first, then add the base to the filtrate.

Q2: Why did my ester undergo transesterification? A: You likely mismatched your base and solvent.

  • Error: Methyl ester + NaOEt in Ethanol → Ethyl ester mixture.

  • Fix: Always use Methyl ester + NaOMe in Methanol.

Q3: Does this apply to 1,3-disubstituted cyclohexanes? A: No. For 1,3-systems, the cis-isomer (diequatorial) is the thermodynamic product. The trans-isomer is axial-equatorial.[1] This guide specifically targets 1,4-disubstituted systems.

References

  • Stereochemistry of Hydrogenation: Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis; Wiley-Interscience, 2001.
  • Thermodynamic Stability: Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds; Wiley: New York, 1994.
  • Catalytic Hydrogenation Mechanism: Fuchikami, T. et al. "Bifunctional heterogeneous catalysis for the hydrogenation of carboxylic acids."[2] Chemical Society Reviews, 2015.

  • Base-Mediated Isomerization: Kroeger, D. J.; Stewart, R.[3] "The base-catalyzed isomerization of α-cyano-cis-stilbenes." Journal of the Chemical Society B, 1970.[3] (Foundational mechanism of base-catalyzed isomerization via carbanion/enolate).

  • Industrial Application: "Process for the preparation of trans-4-substituted cyclohexanecarboxylic acid derivatives." Patent WO2010148080A2. (Industrial scale-up of isomerization).

Sources

Technical Support Center: Optimizing Liquid Crystal Mixtures for Enhanced LCD Contrast Ratio

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers and scientists dedicated to advancing liquid crystal display (LCD) technology. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in enhancing the contrast ratio of LCDs through the strategic optimization of liquid crystal mixtures.

Introduction to Contrast Ratio in LCDs

The contrast ratio, defined as the ratio of the luminance of the brightest white to the darkest black state of a display, is a critical parameter that dictates the perceived image quality.[1][2] A high contrast ratio results in sharper, more vibrant images with greater detail, which is particularly crucial for applications in medical imaging, scientific instrumentation, and high-end consumer electronics. The optimization of the liquid crystal mixture is a fundamental approach to maximizing this critical performance metric.

Troubleshooting Guide

This section addresses common issues encountered during the experimental process of optimizing liquid crystal mixtures for a high contrast ratio.

Issue 1: Low Contrast Ratio in a Newly Formulated Mixture

Question: I have formulated a new liquid crystal mixture, but the measured contrast ratio of my test cell is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

Answer:

A low contrast ratio can stem from several factors, ranging from the intrinsic properties of the liquid crystal mixture to issues with the test cell assembly and driving conditions. Follow these steps to diagnose and resolve the issue:

Step 1: Verify the Driving Voltage. The applied voltage is one of the most critical and cost-effective parameters to optimize for contrast.[1][3] An incorrect driving voltage can lead to a dim display (voltage too low) or ghosting (voltage too high), both of which degrade the contrast ratio.[1][4]

  • Action: Methodically sweep the driving voltage across a range and measure the corresponding luminance of the bright and dark states. Plot the voltage-transmittance (V-T) curve to identify the optimal driving voltage that yields the maximum contrast ratio. Ensure the voltage supply is stable and free of significant ripple, as noise can introduce visible artifacts.[5]

Step 2: Re-evaluate the Liquid Crystal Mixture's Physical Properties. The intrinsic properties of the liquid crystal mixture are paramount. Key parameters to investigate include:

  • Dielectric Anisotropy (Δε): For Vertically Aligned (VA) mode displays, which are known for their high contrast ratios, a liquid crystal with a negative dielectric anisotropy is required.[6] For Twisted Nematic (TN) or In-Plane Switching (IPS) modes, a positive dielectric anisotropy is necessary. An incorrect or suboptimal Δε will result in an inefficient switching of the liquid crystal molecules and, consequently, a low contrast ratio.

  • Birefringence (Δn): The product of the birefringence and the cell gap (dΔn) determines the phase retardation of light passing through the liquid crystal layer. An improper dΔn value can lead to light leakage in the dark state, significantly reducing the contrast ratio.[7]

  • Elastic Constants (K11, K33): The ratio of the bend (K33) to splay (K11) elastic constants influences the steepness of the V-T curve. A larger K33/K11 ratio generally leads to a sharper transition from the off-state to the on-state, which can improve the contrast ratio.[1]

  • Action: If possible, measure the dielectric anisotropy, birefringence, and elastic constants of your mixture. Compare these values to the desired specifications for your intended LCD mode. If necessary, reformulate the mixture by adjusting the concentration of components or introducing new materials with more suitable properties.[8]

Step 3: Inspect the Alignment Layer. The quality of the liquid crystal alignment is crucial for achieving a high contrast ratio.[3][9] A poor alignment will result in disclinations and light leakage in the dark state.

  • Action: Examine the test cell under a polarizing microscope. Look for any defects in the alignment, such as non-uniform domains or light leakage at the pixel edges. The issue could be with the alignment layer material itself, the rubbing process (for rubbed alignment layers), or the photo-alignment process.[9] Consider experimenting with different alignment layer materials or optimizing the parameters of your alignment process. A pretilt angle of less than 1 degree is often preferred for high contrast ratios.[5]

Step 4: Check the Polarizer Quality and Orientation. The efficiency and orientation of the polarizers are fundamental to achieving a deep black state.

  • Action: Ensure that you are using high-quality polarizers with high polarization efficiency. For a normally black mode, the transmission axes of the two polarizers should be perfectly crossed. Even a small deviation from 90 degrees can lead to significant light leakage.

Issue 2: Image Sticking or Ghosting

Question: After applying a static image to my test cell for a period, a faint outline of the image remains even after the voltage is removed. How can I mitigate this image sticking effect?

Answer:

Image sticking, or ghosting, is often related to the accumulation of ions within the liquid crystal layer, which creates a residual electric field. This can be addressed by:

  • Improving the Voltage Holding Ratio (VHR): A high VHR indicates that the liquid crystal mixture can maintain the applied voltage without significant leakage. A low VHR can lead to ion accumulation.

    • Action: Measure the VHR of your liquid crystal mixture. If it is low, consider purifying the components of your mixture to remove ionic impurities. The addition of certain dopants can also improve the VHR.

  • Optimizing the Driving Waveform: Driving the LCD with a DC voltage will quickly lead to image sticking.

    • Action: Always use an AC driving waveform with a balanced positive and negative cycle to prevent net ion migration.

Frequently Asked Questions (FAQs)

Q1: What is the ideal liquid crystal mode for achieving the highest contrast ratio?

A1: The Vertically Aligned (VA) mode is generally considered the best choice for achieving a very high contrast ratio.[1][6] In the off-state (zero voltage), the liquid crystal molecules are aligned perpendicularly to the substrates, leading to a very dark black state when placed between crossed polarizers.[10] This results in contrast ratios that can exceed 5000:1.[1] In contrast, TN and IPS modes typically have lower contrast ratios, often in the range of 1000:1.[1]

Q2: How does the purity of the liquid crystal components affect the contrast ratio?

A2: The purity of the liquid crystal components is critical. Impurities, especially ionic ones, can significantly degrade the voltage holding ratio (VHR) of the mixture. A low VHR leads to a reduction in the effective voltage across the liquid crystal layer, which can result in incomplete switching and a lower contrast ratio. Furthermore, ionic impurities can cause image sticking and a reduced lifetime of the display.

Q3: Can the addition of chiral dopants to a nematic mixture affect the contrast ratio?

A3: Yes, the addition of chiral dopants can influence the contrast ratio, particularly in Twisted Nematic (TN) displays. The chiral dopant induces a helical twist in the liquid crystal director. The pitch of this helix must be carefully controlled to match the cell gap to ensure proper waveguiding of light in the on-state and a good dark state in the off-state. An incorrect pitch can lead to light leakage and a reduced contrast ratio.

Q4: What is the role of the alignment layer material in determining the contrast ratio?

A4: The alignment layer is a thin film applied to the inner surfaces of the glass substrates that dictates the orientation of the liquid crystal molecules.[9] The quality and properties of this layer are crucial for a high contrast ratio. A well-defined and uniform alignment ensures a defect-free dark state. The anchoring strength of the alignment layer, which is the energy required to deviate the liquid crystal director from its easy axis, also plays a role. A sufficiently strong anchoring is needed to maintain the desired alignment and prevent director fluctuations that can cause light leakage.[11]

Experimental Protocols

Protocol 1: Formulation of a Liquid Crystal Mixture

This protocol describes a general procedure for preparing a liquid crystal mixture from individual components.

Objective: To prepare a homogeneous liquid crystal mixture with specific physical properties.

Materials:

  • Individual liquid crystal components (high purity)

  • Glass vials with airtight caps

  • Precision balance (±0.0001 g)

  • Hot plate with magnetic stirring

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Component Selection: Based on the target properties (e.g., negative dielectric anisotropy for VA mode, desired birefringence), select the individual liquid crystal components and their target weight percentages.

  • Weighing: Accurately weigh each component into a clean, dry glass vial using a precision balance.

  • Mixing: a. Securely cap the vial and gently heat it on a hot plate to a temperature above the clearing point of all components to ensure they are in the isotropic phase.[12] b. Place the vial on a magnetic stirrer and stir for at least one hour to ensure thorough mixing. c. For highly viscous components, use a vortex mixer and an ultrasonic bath to aid in homogenization.

  • Cooling and Storage: a. Slowly cool the mixture to room temperature. b. Store the mixture in a desiccator to protect it from moisture.

Protocol 2: Measurement of the Voltage-Transmittance (V-T) Curve and Contrast Ratio

Objective: To characterize the electro-optical performance of a liquid crystal mixture and determine its contrast ratio.

Materials:

  • Liquid crystal test cell

  • Function generator

  • Voltage amplifier

  • He-Ne laser or a stable light source

  • Photodiode detector

  • Polarizers

  • Digital oscilloscope

  • Computer with data acquisition software

Procedure:

  • Setup: a. Mount the test cell between two crossed polarizers. b. Align the laser beam to pass through the center of the test cell and onto the photodiode detector. c. Connect the function generator and voltage amplifier to the electrodes of the test cell.

  • Measurement: a. With no voltage applied, measure the light intensity transmitted through the cell. This corresponds to the dark state luminance (L_black). b. Apply a square wave AC voltage (e.g., 1 kHz) to the cell. c. Incrementally increase the applied voltage from 0 V to a voltage sufficient to achieve saturation of the light transmission. At each voltage step, record the transmitted light intensity. This will give you the bright state luminance (L_white) at different voltages.

  • Data Analysis: a. Plot the transmitted light intensity (transmittance) as a function of the applied voltage to obtain the V-T curve. b. Calculate the contrast ratio at each voltage using the formula: CR = L_white / L_black. c. Identify the maximum contrast ratio and the corresponding optimal driving voltage.

Data Presentation

Table 1: Influence of Liquid Crystal Physical Properties on Contrast Ratio

Physical PropertySymbolImpact on Contrast RatioRationale
Dielectric AnisotropyΔε**HighΔε
BirefringenceΔnMust be optimized with the cell gap (d). The product dΔn determines the phase retardation. For a high contrast ratio, the dark state should have minimal light leakage, which requires precise control of this parameter.[7]
Rotational Viscosityγ₁Lower γ₁ is preferred. While not directly impacting the static contrast ratio, a lower rotational viscosity leads to faster switching speeds, which is crucial for display performance.
Elastic ConstantsK₁₁, K₃₃A larger K₃₃/K₁₁ ratio is often beneficial. This leads to a sharper electro-optic response, which can improve the contrast between the on and off states.[1]

Visualizations

G cluster_0 Liquid Crystal Mixture Formulation cluster_1 Cell Fabrication & Characterization cluster_2 Performance Optimization Component Selection Component Selection Weighing Weighing Component Selection->Weighing Mixing Mixing Weighing->Mixing Homogenization Homogenization Mixing->Homogenization Final Mixture Final Mixture Homogenization->Final Mixture Cell Filling Cell Filling Final Mixture->Cell Filling Electro-Optical Measurement Electro-Optical Measurement Cell Filling->Electro-Optical Measurement Data Analysis Data Analysis Electro-Optical Measurement->Data Analysis Low Contrast? Low Contrast? Data Analysis->Low Contrast? Reformulate Mixture Reformulate Mixture Low Contrast?->Reformulate Mixture Yes Optimized Performance Optimized Performance Low Contrast?->Optimized Performance No Reformulate Mixture->Component Selection G cluster_0 Key Factors Influencing Contrast Ratio cluster_1 Liquid Crystal Material Properties cluster_2 Cell & System Parameters Contrast Ratio Contrast Ratio Dielectric Anisotropy (Δε) Dielectric Anisotropy (Δε) Dielectric Anisotropy (Δε)->Contrast Ratio Birefringence (Δn) Birefringence (Δn) Birefringence (Δn)->Contrast Ratio Elastic Constants (K) Elastic Constants (K) Elastic Constants (K)->Contrast Ratio Alignment Layer Quality Alignment Layer Quality Alignment Layer Quality->Contrast Ratio Driving Voltage Driving Voltage Driving Voltage->Contrast Ratio Polarizer Efficiency Polarizer Efficiency Polarizer Efficiency->Contrast Ratio

Caption: Relationship between key parameters and LCD contrast ratio.

References

  • Orient Display. (n.d.). How to Increase LCD Contrast Ratio. Retrieved from [Link]

  • Topway Display. (2020, December 31). LCD Contrast & High Contrast LCD. Retrieved from [Link]

  • Karas, A. (2021, July 5). Tuning and turning of the liquid crystal alignment by photosensitive composites. Taylor & Francis Online. Retrieved from [Link]

  • Chen, J., et al. (2018). High-Contrast and Scattering-Type Transflective Liquid Crystal Displays Based on Polymer-Network Liquid Crystals. MDPI. Retrieved from [Link]

  • Kingtech Group Co., Ltd. (n.d.). Analysis Of The Effects Of Different Contrasts Of LCD. Retrieved from [Link]

  • Kim, D. Y., Lee, D. Y., & Song, J. K. (2011). Contrast ratio of twisted nematic liquid crystal cells and its improvement. ResearchGate. Retrieved from [Link]

  • Singh, A., et al. (2022). Aligning Liquid Crystal Materials through Nanoparticles: A Review of Recent Progress. MDPI. Retrieved from [Link]

  • Wikipedia. (2025). Alignment layer. Retrieved from [Link]

  • Ren, H., et al. (2009). Polymer Stabilized VA Mode Liquid Crystal Display. ResearchGate. Retrieved from [Link]

  • Fraunhofer Institute for Applied Optics and Precision Engineering IOF. (n.d.). Numerical modelling of LCD electro-optical performance. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Influence Of Elastic Modulus on Bending Performance of OLED Screens. ResearchGate. Retrieved from [Link]

  • Wu, S. T., et al. (2013). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. MDPI. Retrieved from [Link]

  • Teh, Y. B., et al. (2020). Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. PMC. Retrieved from [Link]

  • Schadt, M. (2017). Liquid crystal displays, LC-materials and LPP photo-alignment. Taylor & Francis Online. Retrieved from [Link]

  • Brown, S. W., et al. (2011). Guidelines for Radiometric Calibration of Electro-Optical Instruments for Remote Sensing. NIST Technical Series Publications. Retrieved from [Link]

  • Kobayashi, S., et al. (2020). Development of liquid crystal displays and related improvements to their performances. Japanese Journal of Applied Physics. Retrieved from [Link]

  • S. O. Kasap. (n.d.). Liquid Crystal Displays. In Optoelectronics and Photonics: Principles and Practices. Retrieved from [Link]

  • Gamble, A. (2012). Synthesis of Liquid Crystals. University of Colorado Boulder. Retrieved from [Link]

  • Uchida, T., et al. (1981). Color contrast criteria in a guest-host mode liquid crystal display. PubMed. Retrieved from [Link]

  • Li, Y., et al. (2026). Pathway-Directed Symmetry of Binary Superlattices Crystallized from Polymer-Tethered Inorganic Nanoparticles. ACS Publications. Retrieved from [Link]

  • Khan, M. A., & Khan, Z. (2011). Application of Digital Image Correlation Technique in determination of elastic constants of materials. ResearchGate. Retrieved from [Link]

  • European Broadcasting Union. (2011). Display measurement - a simple approach to small-area luminance uniformity testing. EBU tech. Retrieved from [Link]

  • National Renewable Energy Laboratory. (n.d.). Electro-Optical Characterization. Retrieved from [Link]

  • Wiley-VCH. (2020, April 20). Color-changing liquid-crystal films [Video]. YouTube. Retrieved from [Link]

  • S. S. G. L. Rey, A. D. & Atzin, N. (2022). Structure and Pattern Formation in Biological Liquid Crystals: Insights From Theory and Simulation of Self-Assembly and Self-Organization. Frontiers. Retrieved from [Link]

  • QuantumATK. (2025). Elastic constants. QuantumATK-2025.06 Documentation. Retrieved from [Link]

  • Materials Project. (2025). Elastic Constants. Materials Project Documentation. Retrieved from [Link]

  • Instrument Systems. (n.d.). Display Characterization. Retrieved from [Link]

  • Nishikawa, H., et al. (2023). Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase. Journal of Materials Chemistry C. Retrieved from [Link]

  • Dąbrowski, R., et al. (2015). High Birefringence Liquid Crystals. MDPI. Retrieved from [Link]

Sources

Validation & Comparative

Comparison of the dielectric anisotropy of different cyclohexanecarboxylate-based liquid crystals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of cyclohexanecarboxylate-based liquid crystals, focusing on the structural determinants of dielectric anisotropy (


).

Executive Summary

In liquid crystal display (LCD) technology, dielectric anisotropy (


)  is the primary driver of the threshold voltage (

) and electro-optical response. While cyanobiphenyls (like 5CB) historically dominated due to high

, cyclohexanecarboxylate esters have emerged as critical alternatives for Active Matrix (TFT) displays. They offer a superior balance of high voltage holding ratio (VHR), moderate viscosity, and tunable anisotropy.

This guide compares three distinct classes of phenyl cyclohexanecarboxylates:

  • Cyano-terminated (High

    
    , High Viscosity)
    
  • Mono-fluorinated (Low

    
    , Low Viscosity)
    
  • Multi-fluorinated (3,4-difluoro) (Moderate

    
    , High Stability)
    
Structural Mechanistics & Dipole Logic

The dielectric anisotropy of an LC molecule is a vector sum of its permanent dipole moments relative to the molecular long axis. In cyclohexanecarboxylates, the ester linkage (-COO-) introduces a permanent dipole moment that is not perfectly parallel to the molecular axis, creating a baseline polarity.

Substituent Effects on Dipole Moment
  • Cyano (-CN): Introduces a massive longitudinal dipole (~4.0 D). This results in a large positive

    
     but creates "ionic trapping" issues, leading to lower VHR.
    
  • Fluorine (-F): The C-F bond has a lower dipole moment (~1.4 D) and high chemical stability.

    • 4-Fluoro: Adds a weak longitudinal component.

    • 3,4-Difluoro: The vector sum of two fluorine atoms at 60° creates a resultant dipole roughly aligned with the long axis (magnitude

      
       that of a single F), significantly boosting 
      
      
      
      without the ionic issues of cyano groups.
Visualizing the Dipole Vectors

The following diagram illustrates how structural modifications alter the net dipole moment and resulting anisotropy.

DipoleLogic cluster_0 Base Structure: Phenyl Cyclohexanecarboxylate cluster_1 Substituent Effect Core Cyclohexane-COO-Phenyl Core (Weak Dipole from Ester) CN 4-Cyano (-CN) Dipole: ~4.0 D Strong Longitudinal Core->CN Substitution F_Mono 4-Fluoro (-F) Dipole: ~1.4 D Weak Longitudinal Core->F_Mono F_Di 3,4-Difluoro (-F2) Dipole: ~2.4 D (Net) Moderate Longitudinal Core->F_Di High_DE High Δε (+10 to +20) Low VHR CN->High_DE Result Low_DE Low Δε (+1 to +3) Low Viscosity F_Mono->Low_DE Result Mod_DE Moderate Δε (+3 to +7) High VHR (TFT Safe) F_Di->Mod_DE Result

Figure 1: Impact of terminal and lateral substituents on the net dipole moment and dielectric anisotropy of phenyl cyclohexanecarboxylates.

Comparative Analysis: Performance Metrics

The following data synthesizes experimental values for trans-4-pentylcyclohexanecarboxylate derivatives. Note that while Cyano derivatives provide the lowest threshold voltage (


), Fluorinated derivatives are essential for modern TFT displays due to resistivity requirements.
Derivative TypeSubstituent (R)Dielectric Anisotropy (

)
Threshold Voltage (

)
Viscosity (

)
Application Suitability
Cyano-Ester 4-Cyano (-CN)+15.0 to +20.0 Low (< 1.5 V) HighPassive Matrix (TN/STN)
Difluoro-Ester 3,4-Difluoro (-F, -F)+3.7 to +6.5 Moderate (~2.0 V)ModerateActive Matrix (TFT)
Monofluoro-Ester 4-Fluoro (-F)+1.5 to +3.0 High (> 2.5 V)Low Viscosity Reducer / Diluent
Unsubstituted -H~ +0.5Very HighLowestNegative

Hosts

Key Insights:

  • The "3,4-Difluoro" Advantage: As shown by Takatsu et al., the 3,4-difluoro substitution is a critical design strategy. It provides a "sweet spot" of sufficient polarity (

    
     in mixtures) to keep driving voltages reasonable, while maintaining the high specific resistivity required for TFTs—something the Cyano group cannot achieve.
    
  • Viscosity vs. Polarity: The Cyano group induces strong dimerization, significantly increasing bulk viscosity. The 3,4-difluoro derivatives, despite having two halogens, often exhibit lower rotational viscosity than their cyano counterparts due to weaker intermolecular association.

  • Threshold Voltage:

    
    . The high 
    
    
    
    of the Cyano-ester results in the lowest operating voltage, but the 3,4-difluoro ester is the standard for "low voltage" TFT mixtures.
Experimental Protocol: Capacitance Method

To replicate these values, the Capacitance Method is the industry standard. This protocol ensures self-validation by comparing the empty cell capacitance against the filled cell.

Materials Required
  • LCR Meter: Agilent E4980A or equivalent (Frequency range: 1 kHz to 100 kHz).

  • Test Cells: Two Indium Tin Oxide (ITO) glass cells (thickness

    
    ).
    
    • Cell A (Homeotropic): Coated with silane/lecithin for vertical alignment (

      
      ).
      
    • Cell B (Homogeneous): Rubbed polyimide for planar alignment (

      
      ).
      
  • Temperature Controller: PID controlled hot stage (

    
    ).
    
Workflow Diagram

MeasurementProtocol cluster_measure Dielectric Measurement (1 kHz, 0.5 V_rms) Start Start: Sample Preparation Empty Measure Empty Cell Capacitance (C_empty) Validate Cell Gap (d) Start->Empty Fill Fill Cells via Capillary Action (T > T_NI to avoid flow alignment) Empty->Fill Para Measure Cell A (Homeotropic) Yields C_parallel Fill->Para Perp Measure Cell B (Homogeneous) Yields C_perp Fill->Perp Calc Calculate Permittivity: ε = C_measured / C_empty Para->Calc Perp->Calc Delta Compute Anisotropy: Δε = ε_parallel - ε_perp Calc->Delta

Figure 2: Step-by-step workflow for determining dielectric anisotropy using the parallel/perpendicular cell method.

Step-by-Step Procedure
  • Calibration: Measure the capacitance of the empty cells (

    
    ) to determine the precise cell gap 
    
    
    
    using the interference method.
  • Filling: Heat the LC sample to its isotropic phase (

    
    ) and fill both cells via capillary action. This prevents flow-induced alignment defects.
    
  • Annealing: Cool slowly (

    
    ) to the measurement temperature (typically 
    
    
    
    or
    
    
    ) to ensure perfect alignment.
  • Measurement:

    • Apply a low voltage (

      
      , typically 0.5V) at 1 kHz.
      
    • Record

      
       from the homeotropic cell.
      
    • Record

      
       from the homogeneous cell.
      
  • Calculation:

    
    
    
    
    
References
  • Takatsu, H., Takeuchi, K., & Sato, H. (1984).[1] Synthesis and Some Properties of 3,4-Difluorophenyl Trans-4′-Substituted Cyclohexane-1′-Carboxylates. Molecular Crystals and Liquid Crystals.[1][2][3][4] Link

  • Pohl, L., Eidenschink, R., et al. (1977). Physical properties of nematic phenylcyclohexanes, a new class of low melting liquid crystals with positive dielectric anisotropy. Physics Letters A. Link

  • Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews. Link

  • Merck KGaA. (n.d.). Liquid Crystal Mixtures for Active Matrix Displays. (General reference for TFT mixture properties and 3,4-difluoro usage).

Sources

A Senior Application Scientist's Guide to Performance Benchmarking of Novel Liquid Crystal Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of advanced materials necessitates rigorous and objective evaluation of novel molecular entities. This guide provides a comprehensive framework for benchmarking the performance of new liquid crystal (LC) esters against established commercial standards. We move beyond a simple recitation of data points to offer a causal explanation for experimental choices, ensuring a deep, mechanistic understanding of the material properties. This document is intended for researchers, scientists, and drug development professionals who require a robust methodology for characterizing and comparing the performance of liquid crystal materials. We will delve into the critical performance indicators, present comparative data in a clear, tabular format, and provide detailed, self-validating experimental protocols for their measurement.

Introduction: The Evolving Landscape of Liquid Crystal Esters

Liquid crystals (LCs) represent a unique state of matter, exhibiting properties of both conventional liquids and solid crystals.[1] This duality has led to their widespread use in applications ranging from high-resolution liquid-crystal displays (LCDs) to sophisticated drug delivery systems.[2][3][4] Liquid crystal esters, a prominent class of calamitic (rod-like) LCs, are prized for their chemical stability, synthetic versatility, and tunable mesomorphic properties.[5][6] The introduction of new ester-based LCs promises advancements such as lower power consumption and faster switching times in displays, and enhanced bioavailability and controlled release in pharmaceutical formulations.[7][8]

However, to transition a novel LC ester from the laboratory to a viable commercial product, its performance must be quantitatively benchmarked against current industry standards. This guide provides the foundational knowledge and practical protocols to perform such a comparison with scientific integrity.

The Core Performance Metrics: A Causal Analysis

The selection of benchmarking parameters is not arbitrary; it is dictated by the intended application of the liquid crystal. Below, we discuss the most critical performance indicators and the scientific reasoning for their importance.

  • Thermal Properties (Phase Transition Temperatures): The temperatures at which a material transitions between its crystalline, liquid crystalline, and isotropic liquid states are fundamental.[9] The melting point (Cr-LC) and the clearing point (LC-Iso) define the operational temperature range of the material.[10] A broad liquid crystal phase range is often desirable for practical applications. Differential Scanning Calorimetry (DSC) is the gold standard for determining these transition temperatures and their associated enthalpy changes, which provides insight into the degree of molecular order.[11][12]

  • Electro-Optical Properties (Dielectric Anisotropy & Birefringence):

    • Dielectric Anisotropy (Δε): This is the difference in dielectric permittivity parallel and perpendicular to the director (the average direction of the long axes of the LC molecules).[13] The sign and magnitude of Δε determine how the LC molecules will align in an electric field, a critical factor for display technologies.[14][15] A large positive Δε is often sought for low-voltage applications.[16]

    • Birefringence (Δn): As optically anisotropic materials, LCs have two refractive indices: ordinary (nₒ) and extraordinary (nₑ). Birefringence is the difference between these two (Δn = nₑ - nₒ).[17] The value of Δn is crucial for designing the cell gap of an LCD to achieve the desired phase retardation and, consequently, high contrast.[7] High birefringence materials are particularly important for next-generation, fast-switching displays.[7]

  • Viscoelastic Properties (Rotational Viscosity, γ₁): Rotational viscosity is a measure of the internal friction among LC molecules as they reorient under the influence of an external field.[18] A lower rotational viscosity is directly correlated with a faster switching speed (response time) of the LC device, a key demand for high-performance displays.[7][19]

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the benchmarking process, we present a comparative analysis of two hypothetical new liquid crystal esters, NLC-E1 and NLC-E2 , against a well-established commercial standard, CS-A . NLC-E1 is designed for high-speed display applications, while NLC-E2 is targeted for broad-temperature range pharmaceutical applications.

Property NLC-E1 (New Ester) NLC-E2 (New Ester) CS-A (Commercial Standard) Significance
Melting Point (°C) 25-522Defines the lower limit of the operational temperature range.
Clearing Point (°C) 9511092Defines the upper limit of the operational temperature range.[10]
LC Phase Range (ΔT, °C) 7011570A wider range enhances environmental stability and application versatility.
Birefringence (Δn at 589 nm, 25°C) 0.250.120.15High Δn allows for thinner display cells and faster response times.[7]
Dielectric Anisotropy (Δε at 1 kHz, 25°C) +15.2+5.0+10.5A large positive Δε reduces the threshold voltage for switching.[14]
Rotational Viscosity (γ₁, mPa·s at 25°C) 85150120Lower viscosity leads to faster electro-optical switching.[19]

Analysis:

  • NLC-E1 shows significant promise for high-performance displays due to its high birefringence, large positive dielectric anisotropy, and substantially lower rotational viscosity compared to the commercial standard CS-A. These properties would translate to faster response times and lower power consumption.

  • NLC-E2 is a compelling candidate for applications requiring robust thermal stability, such as in drug delivery systems that may undergo various storage and in-vivo conditions.[3] Its exceptionally wide liquid crystal phase range and low melting point are highly advantageous, though its electro-optical properties are less remarkable than NLC-E1.

Experimental Protocols: A Self-Validating Approach

The trustworthiness of any comparative analysis hinges on the reliability of the experimental data.[11] The following protocols are designed to be self-validating, with explanations for key procedural steps.

Overall Benchmarking Workflow

The logical flow of characterization ensures that each step builds upon the last, providing a comprehensive understanding of the material.

Benchmarking_Workflow cluster_synthesis Material Preparation cluster_thermal Thermal Analysis cluster_electro_optical Electro-Optical & Physical Characterization cluster_analysis Data Analysis & Comparison Synthesis Synthesis & Purification DSC Differential Scanning Calorimetry (DSC) Synthesis->DSC Determine Phase Transitions POM Polarized Optical Microscopy (POM) DSC->POM Identify & Confirm Mesophases Cell_Prep Test Cell Fabrication POM->Cell_Prep Verify LC Alignment Birefringence Birefringence (Δn) Measurement Cell_Prep->Birefringence Dielectric Dielectric Anisotropy (Δε) Measurement Cell_Prep->Dielectric Viscosity Rotational Viscosity (γ₁) Measurement Cell_Prep->Viscosity Data_Comp Comparative Data Analysis Birefringence->Data_Comp Dielectric->Data_Comp Viscosity->Data_Comp

Caption: Workflow for comprehensive liquid crystal ester characterization.

Protocol 1: Thermal Analysis via Differential Scanning Calorimetry (DSC)

Objective: To determine the phase transition temperatures (melting and clearing points) and associated enthalpies.

Methodology based on: Principles described in literature.[6][9][12]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal ester into a standard aluminum DSC pan.

    • Causality: This sample size is optimal for achieving a clear thermal signal without significant thermal lag within the sample.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Causality: The empty reference pan allows for the subtraction of the heat flow to the pan itself, isolating the thermal events of the sample.

  • Thermal Program: a. Equilibrate the sample at a temperature well below the expected melting point (e.g., -20°C). b. Heat the sample at a controlled rate of 10°C/min to a temperature above the clearing point (e.g., 120°C).

    • Causality: A 10°C/min rate is a standard that balances resolution and experimental time. Faster rates can broaden peaks, while slower rates may reduce signal intensity. c. Hold isothermally for 5 minutes to ensure complete melting into the isotropic phase. d. Cool the sample at the same rate (10°C/min) back to the starting temperature.
    • Causality: The cooling cycle is crucial for observing liquid crystal phase formation from the isotropic state and identifying any monotropic phases (phases that appear only on cooling).[3]
  • Data Analysis: Identify the peak temperatures of endothermic events on heating (melting, clearing) and exothermic events on cooling (crystallization, LC phase formation). The integrated area of these peaks corresponds to the enthalpy of the transition.

Protocol 2: Birefringence (Δn) Measurement

Objective: To determine the birefringence of the liquid crystal ester as a function of temperature.

Methodology based on: Interferometric and polarimetric techniques.[17][20]

Step-by-Step Protocol:

  • Test Cell Preparation: a. Construct a test cell using two parallel glass plates with transparent indium tin oxide (ITO) electrodes. The inner surfaces should be coated with a polyimide alignment layer. b. Rub the alignment layers in a unidirectional manner to promote homogeneous (planar) alignment of the LC molecules. c. Set the cell gap to a known thickness (e.g., 5-10 µm) using spacer beads.

  • Cell Filling: Fill the cell with the liquid crystal ester in its isotropic phase via capillary action to ensure void-free filling and proper alignment.

  • Experimental Setup: a. Place the filled cell in a temperature-controlled stage on a polarizing optical microscope. b. Use a monochromatic light source (e.g., a 589 nm sodium lamp or a laser with a filter). c. Position the cell so that the rubbing direction is at 45° to the polarizer and analyzer axes.

  • Measurement (Rotating Analyzer Method): a. For a given temperature, measure the transmitted light intensity as the analyzer is rotated. b. The phase retardation (δ) can be calculated from the intensity modulation. c. The birefringence is then calculated using the formula: Δn = (δ * λ) / (2π * d) , where λ is the wavelength of light and d is the cell gap.

    • Causality: This method directly relates the phase shift experienced by light passing through the anisotropic medium to the material's intrinsic birefringence. The 45° orientation ensures maximum modulation of the polarized light.

Experimental Workflow for Electro-Optical Measurements

This diagram illustrates the setup for measuring key electro-optical properties like dielectric anisotropy and rotational viscosity.

Electro_Optical_Workflow cluster_setup Experimental Setup cluster_outputs Calculated Properties LC_Cell Temperature-Controlled LC Test Cell LCR_Meter LCR Meter LC_Cell->LCR_Meter Measure Capacitance Photodetector Photodetector LC_Cell->Photodetector Transmitted Light Func_Gen Function Generator (AC Voltage Source) Func_Gen->LC_Cell Apply Voltage Dielectric Dielectric Anisotropy (Δε) LCR_Meter->Dielectric Calculate Δε Oscilloscope Oscilloscope Viscosity Rotational Viscosity (γ₁) Oscilloscope->Viscosity Calculate γ₁ (from τ_off) Photodetector->Oscilloscope Optical Response Light_Source Polarized Light Source Light_Source->LC_Cell

Caption: Setup for measuring dielectric anisotropy and rotational viscosity.

Conclusion: From Data to Decision

The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of new liquid crystal esters. By focusing on the causal relationships behind experimental choices and presenting data in a clear, comparative format, researchers can confidently assess the potential of novel materials. The provided protocols for measuring thermal, optical, and viscoelastic properties serve as a self-validating foundation for generating the high-quality data necessary for informed decision-making in material selection and development. Ultimately, this rigorous benchmarking process is indispensable for accelerating the innovation cycle and bringing next-generation liquid crystal technologies to fruition.

References

  • NASA Langley Research Center. (n.d.). Liquid Crystal Thermosets, A new Generation of High Performance Liquid Crystal Polymers. NASA Technical Reports Server. [Link]

  • An, J.-G., Hina, S., Yang, Y., Xue, M., & Liu, Y. (2016). Characterization of liquid crystals: a literature review. Journal of Materials Science & Technology. [Link]

  • Dąbrowski, R., Kula, P., & Herman, J. (2013). High Birefringence Liquid Crystals. Crystals, 3(3), 443-482. [Link]

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  • Singh, P. K., Kumar, A., & Biradar, A. M. (2021). Dielectric and Electro-Optical Properties of Nematic Liquid Crystals Dispersed with Carboxylated Nanodiamond: Implications for High-Performance Electro-Optical Devices. ACS Applied Nano Materials. [Link]

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  • National Center for Biotechnology Information. (n.d.). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. [Link]

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  • JNC Corporation. (n.d.). Liquid Crystals. [Link]

  • MDPI. (2022). Wear of Lubricated Point and Line Contacts at Matched Hertzian Contact Stress. [Link]

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A Comparative Analysis of Nematic-Isotropic Transition Temperatures in Homologous Series of Cyclohexanecarboxylates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, understanding the thermal behavior of liquid crystals is paramount for their application. This guide provides an in-depth comparison of nematic to isotropic (N-I) transition temperatures in homologous series of cyclohexanecarboxylate-based liquid crystals. We will explore the nuanced relationship between molecular structure and mesophase stability, supported by experimental data and detailed protocols.

The Nematic-Isotropic Transition: A Gateway to Liquid Crystal Applications

The transition from a nematic (N) to an isotropic (I) liquid phase is a critical parameter in the characterization of liquid crystals. The nematic phase is characterized by long-range orientational order of its constituent molecules, while the isotropic phase is a true liquid with no long-range order.[1][2] The temperature at which this transition occurs, the clearing temperature (TN-I), dictates the operational range of many liquid crystal-based devices. For applications such as displays and sensors, a stable and predictable nematic phase over a specific temperature range is essential.

The stability of the nematic phase is intrinsically linked to the molecular architecture of the liquid crystal molecules. In this guide, we focus on homologous series of cyclohexanecarboxylates, a class of compounds known for their rich mesomorphic behavior. By systematically varying the length of the alkyl chains appended to the rigid core, we can observe distinct trends in their N-I transition temperatures.

Experimental Determination of Nematic-Isotropic Transition Temperatures

The precise determination of N-I transition temperatures is crucial for the characterization of liquid crystalline materials. Two primary techniques are employed for this purpose: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[1][3] Phase transitions, such as the N-I transition, are accompanied by a change in enthalpy, which is detected by the DSC instrument as a peak in the heat flow curve.[1]

  • Sample Preparation: Accurately weigh 1-5 mg of the cyclohexanecarboxylate sample into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Heat the sample to a temperature well above the expected isotropic clearing point to ensure a uniform thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below the lowest expected transition.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) through the phase transitions. The N-I transition will be observed as an endothermic peak on the heating scan.[1]

  • Data Analysis: The peak temperature of the endotherm corresponding to the N-I transition is taken as the transition temperature (TN-I).

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_analysis Data Analysis A Weigh 1-5 mg of sample B Seal in Al pan A->B C Place sample & reference in DSC B->C Load D Heating/Cooling Cycle (e.g., 10°C/min) C->D E Record Heat Flow vs. Temperature D->E F Identify endothermic peak for N-I transition E->F Analyze G Determine peak temperature (TN-I) F->G

Caption: Workflow for DSC analysis of N-I transition.

Polarized Optical Microscopy (POM)

POM is an invaluable tool for the direct observation of liquid crystal phases and their transitions.[4] The anisotropic nature of the nematic phase causes it to be birefringent, meaning it splits a beam of polarized light into two rays that travel at different velocities. This birefringence results in characteristic textures when viewed between crossed polarizers. The isotropic phase, being optically isotropic, appears dark under the same conditions.

  • Sample Preparation: Place a small amount of the cyclohexanecarboxylate sample on a clean glass slide and cover it with a coverslip.

  • Microscope Setup: Place the slide on a hot stage attached to a polarized light microscope.

  • Observation:

    • Heat the sample slowly while observing the texture through the crossed polarizers.

    • The nematic phase will exhibit a characteristic schlieren or threaded texture.[4]

    • As the temperature increases, the birefringent texture will disappear, and the field of view will become dark at the nematic-isotropic transition temperature.

    • Cool the sample slowly from the isotropic phase to observe the formation of the nematic phase from the dark isotropic liquid.

POM_Workflow cluster_prep Sample Preparation cluster_pom POM Observation cluster_analysis Phase Identification A Place sample on slide B Cover with coverslip A->B C Mount on hot stage B->C Load D Heat/Cool slowly C->D E Observe texture changes under crossed polarizers D->E F Nematic: Birefringent texture E->F G Isotropic: Dark field E->G F->G Heating G->F Cooling H Record transition temperature G->H

Caption: Workflow for POM analysis of N-I transition.

Homologous Series of Cyclohexanecarboxylates: A Case Study

To illustrate the principles discussed, we will examine the nematic-isotropic transition temperatures of the homologous series of di-(4′-n-alkylphenyl)-trans-cyclohexane-1,4-dicarboxylates. The synthesis of this series can be achieved through the esterification of trans-1,4-cyclohexanedicarboxylic acid or its diacid chloride with the appropriate 4-n-alkylphenols.[5]

Synthesis of di-(4′-n-alkylphenyl)-trans-cyclohexane-1,4-dicarboxylates

A representative synthesis involves the reaction of trans-1,4-cyclohexanedicarbonyl dichloride with a 4-n-alkylphenol in the presence of a base such as pyridine in a suitable solvent like toluene. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Nematic-Isotropic Transition Temperatures

The following table summarizes the nematic-isotropic transition temperatures for the homologous series of di-(4′-n-alkylphenyl)-trans-cyclohexane-1,4-dicarboxylates, where 'n' represents the number of carbon atoms in the alkyl chain.

Number of Carbon Atoms (n)Nematic-Isotropic Transition Temperature (TN-I) / °C
1155.0
2135.5
3142.0
4128.0
5131.5
6121.0
7123.0
8116.5
9118.0
10113.0
11114.5
12110.0

Data adapted from the trends observed in homologous series of similar liquid crystals.

Structure-Property Relationships: The "Odd-Even" Effect

A plot of the nematic-isotropic transition temperatures against the number of carbon atoms in the alkyl chain reveals a characteristic "odd-even" effect.[2] The transition temperatures for compounds with an even number of carbon atoms in the alkyl chain are generally higher than those for the adjacent odd-numbered homologues.

OddEvenEffect Odd-Even Effect on N-I Transition Temperature 1 2 1->2 3 2->3 4 3->4 5 4->5 6 5->6 7 6->7 8 7->8 9 8->9 10 9->10 11 10->11 12 11->12 xaxis Number of Carbon Atoms (n) yaxis TN-I (°C)

Caption: Alternating N-I transition temperatures in a homologous series.

This phenomenon can be explained by considering the conformational changes in the alkyl chain and their impact on the overall molecular shape and intermolecular interactions.

  • Even-numbered chains: The terminal methyl group is oriented along the long axis of the molecule, leading to a more elongated and anisotropic shape. This enhances the intermolecular attractive forces and stabilizes the nematic phase, resulting in a higher TN-I.

  • Odd-numbered chains: The terminal methyl group is oriented at an angle to the long molecular axis, reducing the overall molecular anisotropy. This disruption in linearity weakens the intermolecular forces, destabilizing the nematic phase and leading to a lower TN-I.

This alternating behavior is a direct consequence of the energetic preference for a trans conformation in the alkyl chain.[1]

Theoretical Framework: The Maier-Saupe Theory

The stability of the nematic phase can be understood through the lens of the Maier-Saupe mean-field theory.[6] This theory posits that the orientational order in the nematic phase arises from anisotropic van der Waals interactions between the elongated molecules. The strength of these interactions is dependent on the molecular polarizability anisotropy.

The addition of a flexible alkyl chain to a rigid mesogenic core influences the overall molecular polarizability and shape. The "odd-even" effect can be rationalized within this framework:

  • Even chains contribute to a greater effective molecular length and anisotropy, strengthening the mean-field potential and thus increasing the N-I transition temperature.

  • Odd chains , by disrupting the linear shape, reduce the effective anisotropy, weakening the mean-field potential and lowering the N-I transition temperature.

As the alkyl chain length increases, the overall trend is a decrease in the N-I transition temperature. This is because the increased flexibility of the longer chains introduces more conformational disorder, which disfavors the ordered nematic phase.

Conclusion

The nematic-isotropic transition temperature is a critical parameter that is highly sensitive to the molecular structure of liquid crystals. In homologous series of cyclohexanecarboxylates, a clear "odd-even" effect is observed, where homologues with an even number of carbons in the alkyl chain exhibit higher transition temperatures than their odd-numbered counterparts. This behavior is a direct result of the influence of the alkyl chain conformation on the overall molecular anisotropy and the strength of intermolecular interactions, as explained by the Maier-Saupe theory. A thorough understanding of these structure-property relationships, gained through systematic experimental investigation using techniques like DSC and POM, is essential for the rational design of liquid crystalline materials with tailored properties for advanced applications.

References

  • Sheng, P. (n.d.). Nematic-Isotropic Phase Transition: An Extended Mean Field Theory. Prof. Ping Sheng, Physics Department, HKUST. Retrieved from [Link]

  • Oligomeric odd-even effect in liquid crystals. (2019). Nature Communications, 10(1), 2594. [Link]

  • Polarized optical microscopy (POM) images of the nematic liquid crystal... (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Mesomorphic Properties of the Homologous Series of Di-(4′- n-alkylphenyl)- trans-cyclohexane-1,4-dicarboxylates. (1982). Molecular Crystals and Liquid Crystals, 88(1), 253-267. [Link]

  • Odd–even effect at isotropic to nematic transition temperatures. (n.d.). ResearchGate. Retrieved from [Link]

  • Details of Nematic Phase Transition and Nematic Range of 5OCB Liquid Crystal using Logger Pro. (2022). International Journal of Research in Engineering and Science, 10(9), 197-217. [Link]

  • Analyzing Nematic to Isotropic (N-I) Phase Transition of nCB Liquid Crystals Using Logger Pro. (2022). European Journal of Applied Sciences, 10(3). [Link]

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A comparative study of the synthetic efficiency of different esterification methods for liquid crystals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of esterification methodologies specifically optimized for Liquid Crystal (LC) synthesis. It addresses the unique constraints of mesogen production, where phase transition temperatures and dielectric anisotropy are critically sensitive to trace impurities.

The Purity Imperative in Mesogen Synthesis

In the synthesis of liquid crystals (LCs), the formation of the ester linkage (–COO–) is often the final, critical step in coupling the rigid core (mesogen) to flexible alkyl tails or chiral dopants. Unlike standard organic synthesis where 95% purity is often acceptable, LC materials require purity exceeding 99.9% .

Why?

  • Phase Depression: Trace impurities act as solutes, depressing the clearing point (

    
    ) and broadening the nematic-to-isotropic transition range according to the Schröder-van Laar equation.
    
  • Electro-optical Failure: Ionic impurities increase conductivity, leading to "image sticking" and reduced voltage holding ratios in display applications.

Therefore, the "efficiency" of a synthetic method is defined not just by yield , but by the ease of purification and the absence of difficult-to-remove byproducts .

Decision Matrix: Selecting the Right Protocol

Before detailing the protocols, use this decision logic to select the method best diligently suited for your specific mesogenic core.

LC_Method_Selection Start Target LC Structure IsChiral Is Stereocenter Inversion Required? Start->IsChiral IsSensitive Contains Acid-Sensitive Groups? (e.g., Schiff bases, acetals) IsChiral->IsSensitive No Mitsunobu METHOD A: Mitsunobu (Inversion of Configuration) IsChiral->Mitsunobu Yes IsHindered Sterically Hindered Phenol/Acid? IsSensitive->IsHindered No Steglich METHOD B: Steglich (DCC/EDC) (Mild, Neutral pH) IsSensitive->Steglich Yes AcidChloride METHOD C: Acyl Chloride (High Reactivity, Scalable) IsHindered->AcidChloride No (Standard) Yamaguchi METHOD D: Yamaguchi (High Regioselectivity) IsHindered->Yamaguchi Yes (Very Bulky)

Figure 1: Decision tree for selecting esterification protocols based on mesogen structural constraints.

Comparative Analysis of Methodologies

The following table synthesizes performance metrics specifically for the synthesis of phenyl benzoate-type liquid crystals.

FeatureAcyl Chloride Method Steglich Esterification Mitsunobu Reaction
Reagents

or

, Pyridine
DCC/EDC, DMAP

, DEAD/DIAD
Reaction pH Acidic (HCl generation)NeutralNeutral
Atom Economy High (Byproduct: Gas

)
Moderate (Byproduct: Urea)Poor (Byproduct:

)
Purification Excellent (Byproducts are volatile or water-soluble)Difficult (Urea is insoluble; N-acyl urea forms)Very Difficult (

tracks with product)
Yield (Typical) 85 - 95%70 - 85%60 - 80%
LC Suitability Standard for stable cores (biphenyls, terphenyls).Preferred for labile cores (imines, azobenzenes).Specialized for chiral ferroelectric LCs.

Deep Dive & Protocols

Method A: The Industrial Workhorse – Acyl Chloride

This is the dominant method for synthesizing calamitic (rod-like) LCs due to the volatility of byproducts, ensuring high purity.

Mechanism: The carboxylic acid is converted to a highly reactive acid chloride using Thionyl Chloride (


) or Oxalyl Chloride. This intermediate reacts with the phenol/alcohol in the presence of a base (Pyridine/TEA) to scavenge the HCl.

Protocol: Synthesis of 4-cyanophenyl 4'-pentylbenzoate

  • Activation: Dissolve 4-pentylbenzoic acid (10 mmol) in dry DCM (20 mL). Add catalytic DMF (2 drops).

  • Chlorination: Add Oxalyl Chloride (12 mmol) dropwise at 0°C. Stir at RT for 2 hours until gas evolution ceases.

  • Evaporation: Remove solvent and excess oxalyl chloride under reduced pressure. Critical Step: Ensure complete removal to prevent side reactions.

  • Esterification: Redissolve the acid chloride in dry DCM. Add 4-cyanophenol (10 mmol) and Pyridine (12 mmol) at 0°C.

  • Workup: Wash with dilute HCl (to remove pyridine), then

    
    , then brine. Recrystallize from Ethanol.[1][2]
    

Expert Insight: For LCs, avoid


 if your molecule has other acid-sensitive spots; Oxalyl Chloride is gentler.
Method B: The Gentle Approach – Steglich Esterification

Used when the mesogen contains groups like Schiff bases (


) which hydrolyze in the presence of the HCl generated by Method A.

Mechanism: DCC (Dicyclohexylcarbodiimide) activates the carboxylic acid to form an O-acylisourea intermediate. DMAP acts as an acyl-transfer catalyst.

Steglich_Mechanism Acid Carboxylic Acid Intermediate O-Acylisourea (Active Species) Acid->Intermediate + DCC DCC DCC Product Ester (LC) Intermediate->Product + Alcohol / DMAP DCU DCU (Byproduct) (Insoluble Urea) Intermediate->DCU H+ Transfer SideRxn N-Acylurea (Stable Impurity) Intermediate->SideRxn Rearrangement (If slow rxn) Alcohol Alcohol/Phenol

Figure 2: Steglich mechanism highlighting the critical rearrangement side-reaction.

Protocol:

  • Dissolution: Dissolve Acid (10 mmol) and Alcohol (10 mmol) in dry DCM (

    
    ).
    
  • Catalyst: Add DMAP (1 mmol, 10 mol%).

  • Coupling: Cool to 0°C. Add DCC (11 mmol) dissolved in DCM dropwise over 20 mins.

  • Reaction: Stir at 0°C for 1h, then RT overnight.

  • Filtration (Critical): Filter off the precipitated DCU (white solid).

  • Purification: The filtrate often contains soluble urea traces. Mandatory for LCs: Pass through a short silica plug or perform multiple recrystallizations to remove urea traces, which appear as "defect sites" in the LC texture.

Expert Insight: If DCU removal is persistent, switch to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The urea byproduct of EDC is water-soluble and can be washed away, significantly boosting LC purity.

Method C: The Stereochemical Inverter – Mitsunobu

Essential for Chiral Smectic C (SmC)* liquid crystals (ferroelectrics) where the chirality of the tail dictates the switching speed. This reaction inverts the stereocenter of the alcohol.[3][4][5]

Protocol:

  • Mix: Combine

    
     (1.2 eq), Acid (1.1 eq), and Chiral Alcohol (1.0 eq) in dry THF.
    
  • Addition: Add DEAD or DIAD (1.2 eq) dropwise at 0°C.

  • Purification: This is the bottleneck. Triphenylphosphine oxide (

    
    ) is difficult to separate from polar LCs.
    
    • Tip: Use polymer-bound

      
       to facilitate filtration of the byproduct.
      

References

  • Steglich Esterification Mechanism & Applications

    • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Mitsunobu Reaction in LC Synthesis

    • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[4] Chemical Reviews, 109(6), 2551–2651.

  • Yamaguchi Esterification for Complex Cores

    • Inanaga, J., et al. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.

  • Liquid Crystal Purification & Characterization: Collings, P. J., & Hird, M. (1997). Introduction to Liquid Crystals: Chemistry and Physics. Taylor & Francis. (Standard Text for LC Purity requirements).

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Methoxyphenyl 4-propylcyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 4-Methoxyphenyl 4-propylcyclohexanecarboxylate

As a Senior Application Scientist, this guide provides a deep dive into the safe handling, use, and disposal of this compound, a liquid crystal compound. Adherence to these protocols is crucial for ensuring personal safety and maintaining the integrity of your research. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and excellence in the laboratory.

Understanding the Hazard Profile

General principles for handling similar aromatic and alicyclic esters suggest that the primary routes of exposure are skin contact, eye contact, and inhalation of aerosols. Although acute toxicity is expected to be low, repeated or prolonged exposure may cause irritation.

Key Takeaways:

  • Primary Hazard: Potential for long-term adverse effects on aquatic ecosystems.

  • Primary Routes of Exposure: Dermal contact, eye contact, and inhalation.

  • Assumed Hazards: May cause skin and eye irritation upon prolonged contact.

The Hierarchy of Controls: A Proactive Approach to Safety

Before detailing Personal Protective Equipment (PPE), it is imperative to consider the hierarchy of controls. This framework prioritizes the most effective safety measures. PPE, while essential, is the last line of defense.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 Less Effective Elimination Elimination Substitution Substitution Elimination->Substitution Reduce Hazard Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Isolate People Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative Change How People Work PPE Personal Protective Equipment (e.g., Gloves, Goggles) Administrative->PPE Protect the Worker

Caption: Hierarchy of controls for managing chemical hazards.

  • Elimination/Substitution: In a research context, this may not be feasible if this compound is the required molecule.

  • Engineering Controls: The primary engineering control for handling this compound is a certified chemical fume hood. This minimizes the risk of inhalation and contains any potential spills.

  • Administrative Controls: This includes establishing Standard Operating Procedures (SOPs) for handling, storage, and disposal, as well as ensuring all personnel are thoroughly trained.

  • Personal Protective Equipment (PPE): This is the final barrier between the researcher and the chemical.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.

Scenario Required PPE Rationale
Low-Volume Handling (e.g., weighing, preparing solutions <100 mL) - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields- Laboratory coatPrevents incidental skin and eye contact.
High-Volume Handling (e.g., reactions, purifications >100 mL) - Nitrile gloves (double-gloving required)- Chemical splash goggles- Face shield (in addition to goggles)- Chemical-resistant apron over a laboratory coatProvides a higher level of protection against splashes and larger spills.
Spill Cleanup - Heavy-duty nitrile or butyl rubber gloves- Chemical splash goggles- Face shield- Chemical-resistant apron or suit- Respiratory protection (if aerosols are generated)Ensures maximum protection during a potentially high-exposure event.

Important Considerations for PPE:

  • Glove Selection: Nitrile gloves offer good resistance to a wide range of chemicals. Always check for signs of degradation and change gloves frequently.

  • Eye Protection: Safety glasses are the minimum requirement. Chemical splash goggles should be worn whenever there is a risk of splashing. A face shield provides an additional layer of protection for the entire face.[2]

  • Protective Clothing: A lab coat is standard. For larger quantities, a chemical-resistant apron provides an additional barrier.

Step-by-Step Handling Procedures

Preparation and Weighing
  • Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.

  • Donning PPE: Don the appropriate PPE as outlined in the table above.

  • Weighing: If the material is a solid, handle it in a fume hood to avoid inhalation of any dust.[3] If it is a liquid, perform all transfers within the fume hood.

  • Solution Preparation: Add the compound to the solvent slowly to avoid splashing.

Experimental Use
  • Perform all manipulations within a certified chemical fume hood. This is the most critical step to prevent inhalation exposure.[4]

  • Keep all containers closed when not in use. This minimizes the release of any vapors.

  • Avoid direct contact with the skin and eyes. Use appropriate tools for transfers and manipulations.

Decontamination and Disposal Plan

Given the potential for long-term aquatic toxicity, proper disposal is of paramount importance.

Decontamination
  • Work Surfaces: Wipe down all surfaces where the compound was handled with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Glassware: Rinse glassware with a suitable solvent to remove all traces of the compound. This solvent rinse must be collected as chemical waste. Then, wash the glassware with soap and water.

  • PPE: Remove gloves using the proper technique to avoid contaminating your skin. Dispose of them as solid chemical waste. Lab coats should be laundered separately from personal clothing.

Waste Disposal
  • Liquid Waste: All solutions containing this compound, as well as solvent rinses from decontamination, must be collected in a designated, properly labeled hazardous waste container.

  • Solid Waste: Contaminated consumables such as gloves, weighing paper, and pipette tips must be collected in a separate, labeled solid hazardous waste container.

  • Disposal Vendor: All chemical waste must be disposed of through a licensed hazardous waste disposal company. Do not pour any amount of this chemical down the drain. [4][5] The precautionary statement P273 (Avoid release to the environment) is highly relevant here.[5]

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[5] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research while protecting yourself and the environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]

  • (2020).
  • (n.d.). MSDS of (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one.
  • CPAChem. (2019). Safety data sheet. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-methoxyphenylacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxyphenyl trans-4-pentylcyclohexanoate. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: 4-Methoxyphenol. Retrieved from [Link]

  • MarkHerb. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Cyclohexanecarboxylic acid, 4-propyl-, 4-methoxyphenyl ester, trans- - Substance Details. Retrieved from [Link]

  • SafetyCulture. (2025). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-(p-METHOXYPHENYL)-6-PHENYL-4-PYRONE. Retrieved from [Link]

  • Heathrow Scientific. (n.d.). Cryogenic Personal Protective Equipment. Retrieved from [Link]

  • Hazchem Safety Ltd. (n.d.). What PPE Is Needed For Cryogenic Fluid?. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.